3-Bromopyruvic acid hydrate
描述
属性
IUPAC Name |
3-bromo-2-oxopropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO3.H2O/c4-1-2(5)3(6)7;/h1H2,(H,6,7);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYDPLZNPJYABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)Br.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656950 | |
| Record name | 3-Bromo-2-oxopropanoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206860-50-6 | |
| Record name | 3-Bromo-2-oxopropanoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action of 3 Bromopyruvic Acid Hydrate
Interaction with Monocarboxylate Transporters (MCTs)
The entry of 3-Bromopyruvic acid hydrate (B1144303) into cancer cells is a critical first step in its mechanism of action, a process largely facilitated by a family of proteins known as monocarboxylate transporters (MCTs).
Role of MCT1 in Cellular Uptake
Research has identified Monocarboxylate Transporter 1 (MCT1) as a primary conduit for the cellular uptake of 3-Bromopyruvic acid hydrate. mdpi.comresearchgate.netmdpi.comdntb.gov.ua MCTs are transmembrane proteins responsible for the transport of monocarboxylates such as lactate (B86563) and pyruvate (B1213749) across the cell membrane. explorationpub.comfrontiersin.org Due to its structural similarity to pyruvate, 3-BrPA is recognized and transported by MCT1. mdpi.commdpi.com This transport is crucial for the compound to reach its intracellular targets. Studies have shown that the expression of MCT1 is often elevated in glycolytic breast tumors and other cancer cell lines, which can correlate with sensitivity to 3-BrPA. escholarship.org The uptake of 3-BrPA via MCT1 is a key factor in its selective action against cancer cells. mdpi.com
Selective Accumulation in Malignant Cells
A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. frontiersin.orgmdpi.comnih.gov This metabolic shift results in the overproduction and subsequent efflux of lactic acid to maintain intracellular pH. mdpi.comnih.gov To facilitate this, cancer cells often overexpress MCTs, particularly MCT1 and MCT4. mdpi.commdpi.comnih.gov This overexpression inadvertently creates an efficient entry route for this compound. mdpi.com Consequently, 3-BrPA selectively accumulates in malignant cells that exhibit high levels of MCT expression, while normal cells with lower MCT expression are largely spared. mdpi.commdpi.com This selective accumulation is a cornerstone of the compound's therapeutic window.
Impact of MCT Expression Levels on this compound Efficacy
The level of MCT expression, particularly MCT1, directly influences the efficacy of this compound. nih.gov Higher expression of MCT1 has been shown to correlate with increased sensitivity of cancer cells to 3-BrPA. nih.govwesleyan.edu Conversely, cancer cells with lower MCT1 expression may exhibit resistance to the compound. nih.gov For instance, in colorectal cancer cells, the HCT-15 cell line, which has the highest basal expression of MCT1 and its chaperone CD147, was found to be the most sensitive to 3-BrPA. nih.gov This underscores the pivotal role of MCT expression as a determinant of cellular response to this compound.
Interactive Table: Impact of MCT1 Expression on this compound (3-BrPA) Efficacy
| Cell Line/Cancer Type | MCT1 Expression Level | Sensitivity to 3-BrPA | Research Finding |
| Glycolytic Breast Tumors | Elevated | High | Elevated MCT1 expression correlates with increased sensitivity. escholarship.org |
| HCT-15 (Colorectal Cancer) | High | High | Found to be the most sensitive cell line with the highest basal MCT1 expression. nih.gov |
| MDA-MB-231 (Breast Cancer) | Low | Low | Shows less sensitivity to 3-BrPA, which can be enhanced by overexpressing MCT1. wesleyan.edu |
| Various Cancer Cell Lines | Overexpressed | High | Overexpression of MCTs is a key reason for the selective accumulation and efficacy of 3-BrPA in malignant cells. mdpi.commdpi.com |
Glycolytic Pathway Inhibition by this compound
Once inside the cancer cell, this compound exerts its cytotoxic effects by targeting key enzymes in the glycolytic pathway, leading to a catastrophic energy crisis for the cell.
Hexokinase II (HKII) Inhibition and Dissociation from Mitochondria
Hexokinase II (HKII) is the first rate-limiting enzyme in the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate. nih.govnih.gov In many cancer cells, HKII is overexpressed and strategically bound to the outer mitochondrial membrane through the voltage-dependent anion channel (VDAC). nih.govnih.govmdpi.com This association provides HKII with preferential access to ATP synthesized by the mitochondria and protects the cell from apoptosis. nih.gov
This compound is a potent inhibitor of HKII. nih.govnih.govmedchemexpress.com It is believed to inhibit HKII through the alkylation of cysteine residues, leading to a covalent modification of the enzyme. nih.govresearchgate.net This inhibition disrupts the first committed step of glycolysis. nih.gov Furthermore, treatment with 3-BrPA causes the dissociation of HKII from the mitochondria. nih.govnih.govnih.gov This detachment not only halts glycolysis but also promotes the release of pro-apoptotic factors, such as the apoptosis-inducing factor (AIF), from the mitochondria, thereby triggering programmed cell death. nih.govresearchgate.netnih.gov Studies have shown that the dissociation of HKII from the mitochondria is a direct consequence of 3-BrPA's interaction with the enzyme. nih.govnih.gov
Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) Inactivation
Another critical target of this compound in the glycolytic pathway is Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH). nih.govnih.govjohnshopkins.edu GAPDH catalyzes the sixth step of glycolysis, the conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. wikipedia.org Research using radiolabeled 3-BrPA has identified GAPDH as a primary intracellular target. nih.govjohnshopkins.eduresearchgate.net
This compound inactivates GAPDH through a process known as pyruvylation, where the pyruvyl moiety of 3-BrPA covalently binds to the enzyme. nih.govjohnshopkins.edu This modification leads to a loss of the enzyme's function, creating a significant bottleneck in the glycolytic pathway and leading to ATP depletion. nih.govnih.gov The inactivation of GAPDH is a key contributor to the anti-glycolytic and cytotoxic effects of this compound. nih.govnih.gov
Interactive Table: Key Glycolytic Enzymes Targeted by this compound (3-BrPA)
| Enzyme | Role in Glycolysis | Mechanism of Inhibition by 3-BrPA | Consequence of Inhibition |
| Hexokinase II (HKII) | Catalyzes the first committed step: phosphorylation of glucose. nih.govnih.gov | Potent inhibition, likely through alkylation of cysteine residues, leading to covalent modification. nih.govresearchgate.net Causes dissociation from the mitochondria. nih.govnih.govnih.gov | Blockade of glycolysis at its entry point; induction of apoptosis through release of pro-apoptotic factors. nih.govresearchgate.netnih.gov |
| Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) | Catalyzes the sixth step: conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. wikipedia.org | Inactivation through pyruvylation, a covalent modification of the enzyme. nih.govjohnshopkins.edu | Major disruption of the glycolytic pathway, leading to severe ATP depletion and cell death. nih.govnih.gov |
Lactate Dehydrogenase (LDH) Inhibition
3-Bromopyruvic acid (3-BP) has been identified as an inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. mdpi.comresearchgate.net LDH catalyzes the interconversion of pyruvate and lactate. patsnap.combohrium.com In many cancer cells, which exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), LDH is crucial for regenerating NAD+ from NADH, allowing glycolysis to continue. patsnap.com By inhibiting LDH, 3-BP disrupts this process, which is vital for the metabolic reprogramming seen in cancer. researchgate.netresearchgate.net The inhibition of LDH is one of the key mechanisms through which 3-BP targets the unique metabolic state of tumor cells. patsnap.comresearchgate.net
ATP Depletion Mechanisms
A primary and rapid consequence of cellular exposure to 3-bromopyruvic acid is the severe depletion of intracellular adenosine (B11128) triphosphate (ATP). mdpi.comnih.govcloudfront.netnih.gov This occurs because 3-BP targets the two primary energy-producing pathways in cancer cells: glycolysis and mitochondrial oxidative phosphorylation. mdpi.comnih.govmdpi.com
Several key glycolytic enzymes are inhibited by 3-BP, including hexokinase II (HKII) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.comiiarjournals.orgmdpi.com HKII is the first enzyme in the glycolytic pathway, and its inhibition blocks the initial step of glucose metabolism. mdpi.comnih.gov GAPDH has been identified as a primary molecular target of 3-BP, and its inactivation halts a crucial energy-yielding step in glycolysis. iiarjournals.orgnih.govnih.gov This dual inhibition of major ATP-producing pathways leads to a rapid and drastic reduction in cellular ATP levels. nih.govcloudfront.netnih.gov Studies have shown that treatment with 3-BP can lead to ATP losses of 65% to 90% within hours. nih.gov This profound energy depletion is a key factor in the subsequent induction of cancer cell death. cloudfront.netnih.goviiarjournals.org
Consequences for Cancer Cell Energy Metabolism
The dual inhibition of glycolysis and mitochondrial respiration by 3-bromopyruvic acid has profound consequences for the energy metabolism of cancer cells. mdpi.commdpi.com Cancer cells are often characterized by the "Warburg effect," a metabolic shift where they rely heavily on aerobic glycolysis for energy production, even when oxygen is available. mdpi.comsciencebasedmedicine.org This metabolic phenotype makes them particularly vulnerable to agents that disrupt glycolysis.
3-BP exploits this dependency by targeting key glycolytic enzymes like hexokinase II and GAPDH, effectively shutting down the primary ATP source for many tumors. mdpi.comiiarjournals.orgnih.gov Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation, many cancer cells derive a significant portion of their ATP from this accelerated glycolysis. nih.gov By simultaneously inhibiting both glycolysis and mitochondrial function, 3-BP creates a severe energy crisis within the cancer cell, leading to rapid ATP depletion and cell death, while largely sparing normal tissues with different metabolic profiles. cloudfront.netmdpi.commdpi.com This targeted disruption of the reprogrammed energy metabolism is a cornerstone of 3-BP's anti-cancer activity. mdpi.comnih.gov
Table 1: Effects of 3-Bromopyruvic Acid on Cancer Cell Metabolism
| Metabolic Process | Key Enzyme/Target Inhibited by 3-BP | Consequence for Cancer Cell | Reference |
|---|---|---|---|
| Aerobic Glycolysis | Hexokinase II (HKII), Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Lactate Dehydrogenase (LDH) | Inhibition of primary ATP production pathway, disruption of Warburg effect. | mdpi.commdpi.comiiarjournals.orgnih.gov |
| Mitochondrial Respiration | Respiratory Chain Complexes I & II | Inhibition of secondary ATP production pathway (OXPHOS). | mdpi.comnih.govnih.govnih.gov |
| Overall Energy State | Cellular ATP Production | Rapid and severe depletion of intracellular ATP. | nih.govcloudfront.netnih.govspandidos-publications.com |
Mitochondrial Dysfunction Induction by this compound
Inhibition of Respiratory Chain Complexes (Complex I and II)
In addition to its effects on glycolysis, 3-bromopyruvic acid directly impairs mitochondrial function by inhibiting key components of the electron transport chain. nih.govnih.gov Research has demonstrated that 3-BP inhibits the activity of both Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase, SDH). mdpi.comnih.govnih.govnih.gov The inhibition of SDH by 3-BP has been recognized as a significant factor in its disruption of mitochondrial respiration. nih.govnih.govnih.gov By targeting these essential complexes, 3-BP obstructs the flow of electrons through the respiratory chain, a critical process for generating the proton gradient necessary for ATP synthesis. mdpi.comnih.gov
Mitochondrial Membrane Damage
Evidence suggests that 3-bromopyruvic acid can induce damage to the mitochondrial membrane. iiarjournals.org This damage may be linked to the generation of reactive oxygen species (ROS), which can be a consequence of a disrupted electron transport chain. mdpi.comnih.gov The leakage of electrons from inhibited respiratory complexes can lead to the formation of superoxide (B77818) anions, contributing to oxidative stress. mdpi.com This oxidative stress can, in turn, damage mitochondrial membranes and other cellular components. mdpi.com Furthermore, analysis of cells treated with 3-BP has shown the release of cytochrome c, a key event in apoptosis that indicates a loss of mitochondrial membrane integrity. iiarjournals.org
Table 2: Summary of 3-Bromopyruvic Acid's Impact on Mitochondrial Function
| Mitochondrial Component/Process | Effect of 3-Bromopyruvic Acid | Mechanism | Reference |
|---|---|---|---|
| Respiratory Chain Complex I | Inhibition | Direct interaction and inactivation. | mdpi.comnih.govnih.govnih.gov |
| Respiratory Chain Complex II (SDH) | Inhibition | Direct interaction and inactivation. | nih.govnih.govnih.govnih.gov |
| Oxidative Phosphorylation (OXPHOS) | Disruption | Impaired electron transport and proton gradient formation. | mdpi.comnih.govnih.gov |
| Mitochondrial Membrane | Damage, increased permeability | Induction of oxidative stress (ROS), leading to membrane integrity loss and cytochrome c release. | mdpi.comiiarjournals.orgnih.gov |
Release of Apoptosis-Inducing Factor (AIF)
3-Bromopyruvic acid (3-BP) induces caspase-independent, mitochondria-mediated apoptosis. nih.gov A key mechanism in this process is the disruption of the association between the enzyme Hexokinase II (HKII) and the mitochondria. tmc.eduresearchgate.net 3-BP causes a covalent modification of HKII, triggering its dissociation from the mitochondrial membrane. researchgate.net This event leads to mitochondrial permeability transition and the subsequent release of Apoptosis-Inducing Factor (AIF). tmc.edu
Research has shown that HKII appears to form a protein complex with AIF. aacrjournals.org Treatment with 3-BP disrupts this complex, causing both HKII and AIF to be released from the mitochondria. researchgate.netaacrjournals.org The release of AIF into the cytosol and its eventual translocation to the nucleus is a critical step in initiating caspase-independent cell death. researchgate.net This specific release of AIF can occur prior to the release of other apoptotic factors like cytochrome c. tmc.edu The physical association between HKII and AIF is therefore considered important for maintaining AIF's localization within the mitochondria, and the disruption of this interaction by 3-BP is a direct trigger for apoptosis. researchgate.net
Induction of Reactive Oxygen Species (ROS) and Oxidative Stress
A significant aspect of 3-Bromopyruvic acid's mechanism of action is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). mdpi.com Treatment with 3-BP leads to increased levels of ROS in both cancer and yeast cells. mdpi.com This surge in ROS is linked to several upstream actions of 3-BP, including the disruption of the mitochondrial electron transport chain and the depletion of key cellular antioxidants. mdpi.com
Mitochondria have been identified as a primary source of 3-BP-induced ROS production. mdpi.com The compound can damage mitochondria, which leads to the generation of superoxide anions. mdpi.commdpi.com This increase in ROS contributes significantly to the cytotoxic effects of 3-BP, including damage to cellular macromolecules like DNA. mdpi.com
Glutathione (B108866) (GSH) Depletion
3-Bromopyruvic acid is an alkylating agent that reacts with thiol groups, leading to a significant and rapid depletion of intracellular glutathione (GSH). nih.gov GSH is a major cellular antioxidant crucial for neutralizing ROS. nih.gov By forming a conjugate with GSH, 3-BP effectively removes it from the cellular antioxidant pool, exacerbating the state of oxidative stress.
Table 1: Effect of 3-Bromopyruvic Acid on Glutathione (GSH) Levels and Oxidative Stress Markers
| Cell Type | 3-BP Concentration | Observed Effect | Reference |
|---|---|---|---|
| Primary Rat Astrocytes | ~30 µM (half-maximal effect) | Depletion of cellular GSH content. | researchgate.net |
| Human Erythrocytes | Not specified | Decrease in reduced glutathione (GSH) and acid-soluble thiols; Inhibition of antioxidant enzymes (SOD, GST). | |
| Fungal and Algal Species | MIC / double-MIC | Significant decrease in GSH concentration. | nih.gov |
| Human Multiple Myeloma (MM) cells | 25, 50, 100 µM | Significant decrease in GSH concentration. | nih.gov |
Impact on DNA Integrity and Damage Induction
The oxidative stress induced by 3-Bromopyruvic acid has a direct impact on genomic stability, leading to significant DNA damage. mdpi.com The generation of ROS can lead to the oxidation of DNA bases and the induction of both single- and double-strand breaks. mdpi.com Evidence from comet assays has directly shown the presence of DNA breaks in both yeast and human cancer cells following treatment with 3-BP. mdpi.com
This DNA damage is not only a result of direct ROS activity but is also exacerbated by other metabolic effects of 3-BP. mdpi.com For instance, the inhibition of the pentose (B10789219) phosphate (B84403) pathway can lead to smaller pools of dNTPs, which are essential for DNA repair processes. mdpi.com The damage triggers the phosphorylation of histone H2A (or H2A.X in human cells), a sensitive marker for DNA breaks, indicating the activation of the DNA damage response pathway. mdpi.com
Effects on Other Metabolic Pathways
The metabolic interference of 3-Bromopyruvic acid extends beyond glycolysis to affect interconnected pathways, notably the Pentose Phosphate Pathway (PPP). The primary mechanism of this hindrance is the inhibition of hexokinase, the enzyme that catalyzes the first step of glycolysis, converting glucose to glucose-6-phosphate. mdpi.com
Since glucose-6-phosphate is the entry point for the PPP, its reduced formation directly inhibits this pathway. mdpi.com The PPP is a major source of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which is critical for regenerating the reduced form of glutathione (GSH), a key cellular antioxidant. mdpi.com Consequently, the inhibition of the PPP by 3-BP can lead to a fall in NADPH levels. mdpi.com This reduction further exacerbates oxidative stress by impairing the cell's capacity to maintain an adequate supply of reduced GSH for ROS detoxification. mdpi.com
Deoxynucleotide (dNTP) Pool Depletion
The direct impact of 3-Bromopyruvic acid (3-BP) on the deoxynucleotide (dNTP) pool, the collection of immediate precursors for DNA synthesis, is not extensively detailed in current scientific literature. However, its known mechanisms of action suggest potential indirect effects. 3-BP is well-documented to induce significant depletion of adenosine triphosphate (ATP) within cancer cells by inhibiting key glycolytic and mitochondrial enzymes. nih.govnih.gov Since the synthesis of dNTPs is an energy-intensive process that relies on ATP, a drastic reduction in cellular ATP levels could consequently impair the cell's ability to produce the necessary building blocks for DNA replication.
Furthermore, studies have shown that 3-BP can induce DNA damage, potentially through the generation of reactive oxygen species (ROS). nih.govnih.gov The cellular response to DNA damage often involves halting the cell cycle to allow for repair, which would naturally affect the dynamics of the dNTP pool. While research has established a connection between DNA damage and the regulation of dNTP levels, a direct causal link showing that 3-BP's primary mechanism involves depleting this pool has yet to be firmly established. nih.gov
Protein Alkylation and Structural/Functional Impairment
A primary mechanism through which 3-Bromopyruvic acid exerts its effects is via its potent activity as an alkylating agent. nih.gov As a structural analog of pyruvate, 3-BP is highly reactive and targets specific amino acid residues within proteins, leading to their alkylation and subsequent functional impairment. nih.gov This process, a type of chemical modification, involves the covalent attachment of the pyruvate group from 3-BP to the protein. nih.gov
The primary targets for this alkylation are the thiol groups (-SH) of cysteine residues, which are highly nucleophilic and reactive. nih.gov The reaction forms a stable thioether bond, which alters the protein's three-dimensional structure. This structural change can directly impact the active site of an enzyme or other critical functional domains, leading to a loss of its biological activity.
Numerous studies have identified key enzymes, particularly those in the glycolytic pathway, that are inhibited by 3-BP through this mechanism. This targeted inhibition of energy metabolism pathways is a cornerstone of its action.
| Enzyme Target | Pathway | Reported Effect of Alkylation |
|---|---|---|
| Hexokinase II (HK2) | Glycolysis | Inhibition of the first step of glycolysis, leading to reduced glucose metabolism and ATP production. nih.govnih.gov |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Glycolysis | Identified as a primary intracellular target; inhibition blocks a critical step in glycolysis, severely depleting ATP. nih.gov |
| Lactate Dehydrogenase (LDH) | Fermentation | Inhibition can lead to reduced conversion of pyruvate to lactate. nih.gov |
| Succinate Dehydrogenase (SDH) | TCA Cycle / Electron Transport Chain | Inhibition affects mitochondrial respiration and contributes to ATP depletion. |
This alkylation is not limited to metabolic enzymes. 3-BP also reacts with glutathione (GSH), a critical intracellular antioxidant. The alkylation and subsequent depletion of the cellular GSH pool can disrupt the cell's redox balance, leading to increased oxidative stress and contributing to DNA damage. nih.gov
Influence on Tumor Microenvironment
3-Bromopyruvic acid can significantly alter the tumor microenvironment (TME), a complex ecosystem that plays a crucial role in cancer progression. A defining feature of the TME in many solid tumors is its acidic nature, primarily due to the metabolic reprogramming of cancer cells. nih.govnih.gov
Cancer cells frequently exhibit the "Warburg effect," a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation, even when oxygen is available. nih.gov To prevent intracellular acidification from this massive lactate production, cancer cells upregulate monocarboxylate transporters (MCTs) to export lactate and protons into the extracellular space. nih.govnih.gov This process creates an acidic TME that promotes tumor invasion and suppresses the activity of immune cells. nih.gov 3-BP's interaction with the TME is twofold: the acidic environment enhances the uptake and stability of 3-BP, and in turn, 3-BP acts to reverse this acidity. nih.govnih.gov
Reversal of Tumor Acidosis
A key influence of 3-Bromopyruvic acid on the tumor microenvironment is its ability to initiate a reversal of tumor acidosis. researchgate.net This effect is a direct consequence of its primary mechanism of action: the inhibition of glycolysis.
By alkylating and inactivating key glycolytic enzymes such as Hexokinase II and GAPDH, 3-BP effectively shuts down the metabolic pathway responsible for the bulk of lactate production in cancer cells. nih.govspandidos-publications.com Research has demonstrated that treatment with 3-BP leads to a significant, dose-dependent reduction in intracellular lactate generation. spandidos-publications.com
| Cell Line | 3-BP Concentration | Observation | Reference |
|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) Cells | 20-40 µM | Significant dose- and time-dependent suppression of intracellular lactate generation. | spandidos-publications.com |
| C6 Glioma Cells | Not specified | Blocks the enhanced migratory power of cells induced by lactate. | nih.gov |
By curbing the production of lactic acid, 3-BP reduces the amount of acid being exported from the cancer cells. This decrease in the efflux of lactate and protons into the extracellular space directly counteracts the primary driver of acidosis in the TME, leading to a normalization of the extracellular pH. researchgate.net This reversal of acidosis can make the tumor microenvironment less conducive to metastasis and potentially more accessible to immune cells. nih.gov
Therapeutic Applications and Efficacy of 3 Bromopyruvic Acid Hydrate
Antineoplastic Efficacy in Cancer Models
3-Bromopyruvic acid (3-BrPA), a halogenated analog of pyruvate (B1213749), has emerged as a promising antineoplastic agent due to its ability to selectively target the altered energy metabolism of cancer cells. mdpi.comnih.gov Unlike normal cells, many cancer cells rely heavily on aerobic glycolysis for energy production, a phenomenon known as the "Warburg effect". mdpi.commdpi.com 3-BrPA exploits this metabolic feature by inhibiting key glycolytic enzymes, such as hexokinase II (HK2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a rapid depletion of intracellular ATP and subsequent cancer cell death. nih.govnih.govnih.govnih.gov Its selective uptake by cancer cells is often facilitated by overexpressed monocarboxylate transporters (MCTs). nih.govnih.gov
The cytotoxic effects of 3-Bromopyruvic acid hydrate (B1144303) have been demonstrated across a wide range of human cancer cell lines in laboratory settings. These studies consistently show that 3-BrPA effectively inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis (programmed cell death). nih.govnih.govnih.gov
In colon cancer cell lines SW480 and HT29, 3-BrPA was found to inhibit cell viability and colony formation in a dose-dependent manner. nih.gov For pancreatic cancer, studies on Panc-2 cells showed that 3-BrPA killed over 90% of the cells and significantly affected their viability. nih.gov Similarly, in the pancreatic BxPC-3 cell line, 3-BrPA administration led to a significant dose-dependent decrease in cell viability. istanbul.edu.tristanbul.edu.tr The compound also showed efficacy in multiple myeloma cells. nih.gov
The mechanism of cell death induced by 3-BrPA can be pleiotropic, involving not only apoptosis but also necroptosis and autophagy in certain cancer cell types like colon cancer. nih.gov Furthermore, 3-BrPA treatment has been shown to increase reactive oxygen species (ROS), which can lead to DNA damage and contribute to its cytotoxic effects. nih.govnih.gov
| Cancer Type | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Breast Cancer | MCF-7 (non-TNBC) | Inhibited proliferation, induced S and G2/M phase arrest, and promoted apoptosis. IC50 of 75.87 µM after 48h. | nih.govnih.gov |
| Breast Cancer | HCC1143 (TNBC) | Stronger inhibitory effect than on non-TNBC cells. IC50 of 41.26 µM after 48h. | nih.gov |
| Breast Cancer | MDA-MB-231 (TNBC) | More sensitive to 3-BrPA-induced oxidative stress than MCF-7 cells. Synergistically sensitized cells to TRAIL-induced apoptosis. | nih.govsemanticscholar.org |
| Hepatocellular Carcinoma | BEL-7402 | Significantly inhibited cell growth. | nih.gov |
| Hepatocellular Carcinoma | HLF & PLC/PRF/5 | Significantly suppressed proliferation and motility at 100 µM. | nih.gov |
| Pancreatic Cancer | BxPC-3 | Significantly decreased cell viability in a dose-dependent manner. IC50 determined to be 40 µM. | istanbul.edu.tristanbul.edu.tr |
| Pancreatic Cancer | Panc-2 | Killed 95% of cells at 15 μM concentration and severely inhibited ATP production. | nih.gov |
| Pancreatic Cancer | MiaPaCa-2 & Suit-2 | Demonstrated high sensitivity, particularly in hypoxic conditions. Showed anti-invasive effects at sublethal concentrations. | nih.gov |
| Colon Cancer | SW480 & HT29 | Inhibited cell viability and colony formation in a dose-dependent manner. Induced cell death via apoptosis, necroptosis, and autophagy. | nih.gov |
The antineoplastic efficacy of 3-Bromopyruvic acid hydrate observed in vitro has been corroborated by numerous preclinical studies using animal models of cancer. These studies have demonstrated the ability of 3-BrPA to inhibit tumor growth, induce tumor necrosis, and, in some cases, completely eradicate tumors without significant systemic toxicity. nih.govnih.gov
In a study using a nude mouse model with subcutaneously implanted hepatoma cells (BEL-7402), treatment with 3-BrPA was effective in attenuating tumor growth and causing tumor necrosis. nih.gov Another study on advanced AS-30D hepatic tumors in rats showed that 3-BrPA completely eradicated the tumors without recurrence. nih.gov Similarly, intraarterial delivery of 3-BrPA into liver-implanted rabbit VX2 tumors resulted in the selective death of most cells within the tumor, while the surrounding healthy liver tissue was largely unaffected. mdpi.comnih.gov
For pancreatic cancer, a syngeneic mouse model using Panc-2 cells showed that 3-BrPA significantly reduced tumor growth by approximately 75-80%. nih.gov An orthotopic xenograft mouse model of pancreatic ductal adenocarcinoma also showed that animals treated with a microencapsulated form of 3-BrPA demonstrated minimal or no tumor progression. nih.gov Furthermore, in a SW480 colon cancer xenograft mouse model, 3-BrPA was also found to inhibit tumor growth. nih.gov Studies in rodent models have shown that 3-BrPA can eradicate advanced cancers without apparent damage to normal tissues. frontiersin.org
| Cancer Type | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma | Nude mice with BEL-7402 xenografts | Attenuated tumor growth and caused tumor necrosis. | nih.gov |
| Hepatocellular Carcinoma | Rats with AS-30D hepatic tumors | Complete tumor eradication without recurrence or apparent systemic toxicity. | nih.gov |
| Hepatocellular Carcinoma | Rabbits with liver-implanted VX2 tumors | Selectively caused the death of most cells within the tumor. | mdpi.comnih.gov |
| Pancreatic Cancer | Syngeneic C57BL/6 mice with Panc-2 tumors | Significantly reduced tumor growth by 75-80%. | nih.gov |
| Pancreatic Cancer | Orthotopic lucMiaPaCa-2 xenograft mouse model | Minimal or no tumor progression observed with microencapsulated 3-BrPA. | nih.gov |
| Colon Cancer | SW480 xenograft mouse model | Inhibited tumor growth. | nih.gov |
| Prostate Cancer | Xenograft murine model (CRPC cells) | Attenuated tumor growth. | nih.gov |
This compound has demonstrated significant therapeutic activity against Hepatocellular Carcinoma (HCC) in both laboratory and animal studies. researchgate.net The first report of 3-BrPA's antitumor activity was its successful killing of AS-30D HCC cells by inhibiting both glycolysis and mitochondrial respiration. mdpi.comnih.gov
In Vitro Efficacy : Studies on HCC cell lines, including HLF and PLC/PRF/5, revealed that 3-BrPA significantly suppressed cell proliferation and motility. nih.gov It also decreased the expression of cyclin D1, a key cell cycle regulator, and induced apoptosis. nih.gov In the BEL-7402 hepatoma cell line, 3-BrPA was also shown to significantly inhibit cell growth. nih.gov
In Vivo Efficacy : The potent anti-HCC effects of 3-BrPA have been confirmed in animal models. In nude mice bearing hepatoma xenografts, 3-BrPA treatment attenuated tumor growth. nih.gov More strikingly, studies in rats with advanced hepatic tumors demonstrated that 3-BrPA could completely eradicate tumors without causing significant harm to normal organs or leading to recurrence. nih.gov This high tumor selectivity is a key advantage, as 3-BrPA was shown to induce ATP depletion and cell death in HCC cells but not in normal hepatocytes. nih.gov
Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive cancer, and 3-BrPA has shown promise as a therapeutic agent against it. istanbul.edu.tr
In Vitro Efficacy : 3-BrPA has been shown to be effective against various PDAC cell lines. In BxPC-3 cells, it significantly decreased cell viability in a dose-dependent manner, with an IC50 value of 40 µM. istanbul.edu.tristanbul.edu.tr The compound was found to inhibit glycolysis and the pentose (B10789219) phosphate (B84403) pathway, reduce antioxidant capacity, and induce a form of cell death called ferroptosis. istanbul.edu.tr In Panc-2 cells, a 15 μM concentration of 3-BrPA killed 95% of the cells and severely inhibited ATP production. nih.gov In MiaPaCa-2 and Suit-2 cell lines, 3-BrPA demonstrated a potent inhibitory profile, with higher sensitivity observed under hypoxic conditions. It also exhibited anti-invasive effects at sublethal concentrations. nih.gov
In Vivo Efficacy : In a syngeneic mouse model of pancreatic cancer, 3-BrPA treatment led to a significant 75-80% reduction in tumor growth. nih.gov An orthotopic xenograft mouse model of PDAC also showed that a systemically administered formulation of microencapsulated 3-BrPA resulted in minimal to no tumor progression, highlighting its potential for systemic therapy. nih.gov
This compound has shown efficacy against breast cancer cells, with particularly interesting results in the aggressive Triple-Negative Breast Cancer (TNBC) subtype. nih.govnih.gov
In Vitro Efficacy : Studies have compared the effect of 3-BrPA on TNBC and non-TNBC cell lines. In one study, the inhibitory effect of 3-BrPA on the TNBC cell line HCC1143 was stronger than on the non-TNBC cell line MCF-7. The IC50 values after 48 hours of exposure were 41.26 µM for HCC1143 and 75.87 µM for MCF-7, respectively. nih.gov This suggests a potential selective advantage in treating TNBC. In MCF-7 cells, 3-BrPA was shown to inhibit proliferation, induce cell cycle arrest, and promote apoptosis, possibly by downregulating the expression of Bcl-2, c-Myc, and mutant p53. nih.gov In the TNBC cell line MDA-MB-231, 3-BrPA was more toxic and induced more pronounced oxidative stress compared to MCF-7 cells. semanticscholar.org Furthermore, 3-BrPA has been shown to sensitize TNBC cells to ionizing radiation. nih.govresearchgate.net
Mechanism in TNBC : The heightened sensitivity of TNBC cells may be linked to their higher rate of aerobic glycolysis compared to non-TNBC cells. nih.gov 3-BrPA was found to inhibit glycolysis in TNBC cells by downregulating the expression of c-Myc and its target, the key glycolytic enzyme Hexokinase 2 (HK2). nih.gov This leads to the suppression of lactate (B86563) generation and intracellular ATP production, ultimately inducing mitochondria-mediated apoptosis. nih.gov
Specific Cancer Types Responsive to this compound
Colon Cancer
3-Bromopyruvic acid (3-BP) has demonstrated significant anti-tumor effects in the context of colon cancer through various mechanisms of cell death. aacrjournals.org In studies involving human colon cancer cell lines, SW480 and HT29, 3-BP was found to induce both necroptosis and apoptosis. aacrjournals.org In the HT29 cell line, autophagy was also identified as a mechanism of 3-BP-induced cell death. aacrjournals.org Research showed that inhibiting autophagy with 3-methyladenine (B1666300) (3-MA) in HT29 cells enhanced the cell-killing effect of 3-BP. Conversely, the viability of 3-BP-treated cells was increased when co-treated with the caspase inhibitor z-VAD-fmk and the necroptosis inhibitor necrostatin-1 (B1678002) (Nec-1). aacrjournals.org This suggests that 3-BP can trigger multiple cell death pathways simultaneously in different types of colon cancer cells by depleting their energy resources. aacrjournals.org
The efficacy of 3-BP has also been evaluated in vivo using a xenograft mouse model with SW480 cells. aacrjournals.org Treatment with 3-BP resulted in a significant inhibition of tumor growth. aacrjournals.org After 28 days, the average tumor volume in the 3-BP-treated group was substantially lower than that of the vehicle-treated control group, demonstrating its potent anti-tumorigenic capabilities in a living organism. aacrjournals.orgnih.gov
| Cell Line | Mechanisms of Cell Death Induced by 3-BP |
|---|---|
| SW480 | Necroptosis, Apoptosis |
| HT29 | Necroptosis, Apoptosis, Autophagy |
Lung Cancer
The chemopreventive potential of 3-Bromopyruvic acid has been investigated in a mouse model of lung tumorigenesis. mdpi.com In a study using female A/J mice where lung tumors were induced by benzo(a)pyrene, administration of 3-BP showed a significant reduction in both the number and size of tumors. mdpi.com
When administered by oral gavage at a dose of 20 mg/kg body weight, 3-BP decreased tumor multiplicity by 58% and tumor load by 83%. mdpi.com Due to observed liver toxicity at high doses via this route, an aerosolized administration was also tested. mdpi.com Aerosolized 3-BP, at a dose of 10 mg/mL, similarly reduced tumor multiplicity by 49% and tumor load by 80%, but without the accompanying liver toxicity. mdpi.com The mechanism behind this tumor inhibition was linked to the induction of apoptosis, as evidenced by increased staining for cleaved caspase-3. mdpi.com
| Administration Route | Dose | Tumor Multiplicity Reduction | Tumor Load Reduction |
|---|---|---|---|
| Oral Gavage | 20 mg/kg | 58% | 83% |
| Aerosol | 10 mg/mL | 49% | 80% |
Ovarian Cancer
Studies on ovarian cancer cell lines have indicated a high sensitivity to 3-Bromopyruvic acid. wikidata.org Research involving the PEO1 and SKOV3 ovarian cancer cell lines demonstrated that 3-BP is a promising anticancer compound. The half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological or biochemical function, was determined for these cell lines. wikidata.org
The PEO1 cell line showed a particularly high sensitivity to 3-BP with an IC50 value of 18.7 µM. wikidata.org The SKOV3 cell line was also sensitive, exhibiting an IC50 of 40.5 µM. wikidata.org These findings highlight the potential efficacy of 3-BP in treating ovarian cancer, with different cell lines showing varied, yet significant, sensitivity to the compound. wikidata.org
| Ovarian Cancer Cell Line | IC50 Value for 3-BP |
|---|---|
| PEO1 | 18.7 µM |
| SKOV3 | 40.5 µM |
Leukemia and Lymphoma
3-Bromopyruvic acid has shown promise as a therapeutic agent for hematological cancers like leukemia and lymphoma. In human myeloid leukemia cells, such as the HL60 line, 3-BP causes concentration-dependent cell death, inducing both apoptosis and necrosis. At concentrations of 20–30 μM, a mix of apoptosis and necrosis is observed, while at 60 μM, the response is almost exclusively necrotic.
Furthermore, 3-BP has been shown to act as a chemosensitizer, enhancing the effectiveness of standard anti-leukemic drugs. In studies with K-562 and THP-1 leukemic cell lines, a combined treatment of 3-BP and Daunorubicin (B1662515) showed a synergistic effect on growth inhibition. This enhanced effect is attributed to the ability of 3-BP to dissociate Hexokinase II from the mitochondrial complex, leading to elevated apoptosis when combined with chemotherapy. Research on sorafenib-resistant leukemia cells also revealed their sensitivity to glycolysis inhibitors like 3-bromopyruvate.
Multiple Myeloma
In multiple myeloma (MM), the enzyme Hexokinase II (HKII) is constitutively over-expressed. 3-Bromopyruvic acid, as a potent inhibitor of HKII, has been shown to effectively induce cell death in MM cells. It achieves this by promptly and substantially suppressing the production of ATP.
Even when MM cells are co-cultured with bone marrow stromal cells or osteoclasts, which typically stimulate their growth and survival, 3-BP continues to induce cell death. This suggests that 3-BP can overcome the protective effects of the bone marrow microenvironment. The findings support the potential clinical application of 3-BP for patients with multiple myeloma by targeting the cancer cells' reliance on glycolysis.
Cell Death Mechanisms Induced by this compound
Apoptosis Induction
3-Bromopyruvic acid induces apoptosis in cancer cells through a multi-faceted attack on their energy metabolism and mitochondrial functions. A primary mechanism is the inhibition of Hexokinase II (HKII), a key glycolytic enzyme that is often overexpressed and bound to the mitochondria in cancer cells. mdpi.com By inhibiting HKII, 3-BP not only blocks glycolysis, leading to rapid ATP depletion, but also causes the dissociation of HKII from the mitochondrial membrane. mdpi.com
This dissociation is a critical step in apoptosis induction. mdpi.com When HKII is detached, it disrupts the mitochondrial protein complexes it associates with, leading to mitochondrial membrane permeability transition. mdpi.com This allows for the release of pro-apoptotic factors from the mitochondria into the cytoplasm, such as apoptosis-inducing factor (AIF) and cytochrome c. mdpi.com The release of these factors triggers the caspase cascade, a family of proteases that execute the apoptotic program. Activation of effector caspases, such as caspase-3, is a common observation in 3-BP-treated cells, leading to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis. mdpi.com The generation of reactive oxygen species (ROS) as a result of mitochondrial damage further contributes to the apoptotic process.
Necroptosis Induction
This compound (3-BP) has been identified as an inducer of necroptosis, a form of programmed necrosis, in certain cancer cells. In breast cancer cells, specifically MDA-MB-231 and MCF-7 lines, 3-BP has been shown to inhibit proliferation by interrupting energy metabolism and to induce characteristics of necroptosis. nih.govnih.gov This process is reportedly regulated by Protein Phosphatase 1B (Ppm1b). nih.gov Ppm1b appears to negatively regulate 3-BP-induced necroptosis by dephosphorylating RIP3, a key protein in the necroptosis pathway. nih.gov The direct suppression of Ppm1b by 3-BP leads to impaired proliferation and the induction of necroptosis in these breast cancer cells. nih.gov
An in vivo study using a mouse model with transplanted MDA-MB-231 cells demonstrated a significant antitumor effect of 3-BP. nih.gov The treatment led to a reduction in both tumor volume and weight, and this effect was correlated with the necroptosis-related protein Ppm1b. nih.govnih.gov Furthermore, at lower concentrations (30-60 µM), 3-BP induces a mix of apoptosis and necrosis, while at higher concentrations (60 µM) it leads to a purely necrotic response in human myeloid leukemia cells. doi.orgresearchgate.net
Table 1: Effect of this compound on Necroptosis in Breast Cancer
| Cell Line | Effect of 3-BP | Regulatory Mechanism | In Vivo Outcome |
|---|---|---|---|
| MDA-MB-231 | Induces necroptosis, inhibits proliferation | Negative regulation by Ppm1b via RIP3 dephosphorylation | Reduced tumor volume and weight in xenograft model nih.gov |
| MCF-7 | Inhibits proliferation, induces cell death | Energy metabolism inhibition nih.govnih.gov | Not specified |
Autophagy Induction
This compound has been observed to induce autophagy, a cellular process of degradation and recycling of its own components, in cancer cells. In human breast cancer cells, 3-BP triggers autophagy, which may act as a mechanism of resistance to the treatment itself. nih.gov The formation of autophagosomes was observed in breast cancer cell lines treated with 3-BP. nih.gov The combination of 3-BP with chloroquine, an autophagy inhibitor, was found to enhance 3-BP-induced cell death by stimulating the formation of reactive oxygen species (ROS). nih.gov
Interestingly, the role of autophagy in response to 3-BP treatment can be shifted from a pro-survival to a pro-death mechanism, particularly when combined with other therapies. nih.gov When integrated into a nanoplatform for photodynamic therapy, 3-BP, acting as a respiration inhibitor, can significantly elevate the level of autophagy. nih.gov This excessive activation of autophagy was found to promote apoptosis, effectively changing its function to be detrimental to the cancer cells. nih.gov Similarly, when used in conjunction with radiotherapy, 3-BP can trigger excessive, pro-death autophagy, further enhancing the therapeutic effect. nih.gov
Table 2: Autophagy Induction by this compound in Cancer Cells
| Cancer Type | Observation | Modulating Factor | Outcome |
|---|---|---|---|
| Breast Cancer | Induces pro-survival autophagy nih.gov | Chloroquine | Enhanced cell death nih.gov |
| Hypoxic Tumor | Induces pro-death autophagy nih.gov | Photodynamic Therapy (PDT) | Enhanced PDT efficacy, cell proliferation inhibition, and tumor regression nih.gov |
| General Cancer | Induces pro-death autophagy nih.gov | Radiotherapy (RT) | Enhanced efficacy of RT nih.gov |
Combination Therapies with this compound
Synergistic Effects with Conventional Chemotherapeutic Agents
This compound demonstrates significant synergistic potential when combined with conventional chemotherapeutic agents, enhancing their efficacy and overcoming drug resistance. In acute myeloid leukemia (AML) cells, non-toxic concentrations of 3-BP have been shown to increase the sensitivity of KG-1 and MOLM13 cell lines to classical chemotherapy drugs such as daunorubicin and cytarabine. nih.gov This chemo-sensitizing effect is linked to a pro-oxidant mechanism, where 3-BP increases reactive oxygen species levels and depletes reduced glutathione (B108866), thereby increasing the cells' vulnerability to the chemotherapeutic agents. nih.gov
Furthermore, 3-BP has shown remarkable efficacy in reversing multidrug resistance in breast cancer cells. nih.gov It significantly increased the sensitivity of resistant breast cancer cells to doxorubicin (B1662922) (283-fold), paclitaxel (B517696) (85-fold), and epirubicin. nih.gov The primary mechanism for this chemosensitization is the ability of 3-BP to reverse P-glycoprotein-mediated drug efflux. It achieves this by decreasing the ATPase activity and expression of P-glycoprotein, as well as reducing intracellular ATP levels. nih.gov
Table 3: Synergistic Effects of 3-BP with Chemotherapeutic Agents
| Cancer Type | Chemotherapeutic Agent(s) | Observed Effect | Mechanism of Synergy |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Daunorubicin, Cytarabine | Increased sensitivity to chemotherapy nih.gov | Pro-oxidant mechanism, increased ROS, depletion of glutathione nih.gov |
| Multidrug-Resistant Breast Cancer | Doxorubicin, Paclitaxel, Epirubicin | Reversal of drug resistance nih.gov | Inhibition of P-glycoprotein-mediated efflux, decreased ATPase activity, reduced intracellular ATP nih.gov |
Integration with Photodynamic Therapy
The integration of this compound with photodynamic therapy (PDT) has been explored as a novel strategy to enhance anticancer efficacy, particularly in hypoxic tumors. nih.gov A supramolecular nanoplatform was developed to co-deliver 3-BP and the photosensitizer chlorin (B1196114) e6 (Ce6). nih.gov In this system, 3-BP acts as a respiration inhibitor, targeting enzymes like hexokinase-II (HK-II) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov This inhibition significantly reduces the intracellular oxygen consumption rate, which in turn alleviates the hypoxic conditions within the tumor. nih.gov
By mitigating tumor hypoxia, 3-BP enhances the efficacy of PDT, which is an oxygen-dependent therapy. nih.gov A crucial finding from this combination is the significant elevation of autophagy. nih.gov The excessive autophagy induced by the combination of 3-BP and PDT shifts its role from a pro-survival mechanism to a pro-death pathway, promoting cell apoptosis and leading to efficient tumor regression. nih.gov This approach not only inhibits primary tumor growth but also has the potential to inhibit tumor metastasis by down-regulating the hypoxia-inducible factor-1α (HIF-1α). nih.gov
Radiosensitization Potential
This compound has been shown to act as a radiosensitizer, enhancing the effectiveness of radiotherapy (RT). nih.govnih.gov Its ability to modulate tumor metabolism is key to this potential. nih.gov By inhibiting glycolysis and mitochondrial oxidative phosphorylation, 3-BP reduces the high rate of oxygen consumption characteristic of tumor cells. nih.gov This action effectively alleviates tumor hypoxia, a major factor in radioresistance, thereby promoting radiation-induced DNA damage. nih.govnih.gov
In one study, 3-BP was loaded onto bismuth sulfide (B99878) nanospheres, which themselves act as radiosensitizers due to the high atomic number of bismuth. nih.gov The combination of 3-BP and radiotherapy was found to trigger excessive pro-death autophagy, further contributing to the therapeutic efficacy. nih.gov The synergistic effect of this combination was confirmed, highlighting the potential of 3-BP to improve the sensitivity of tumors to radiation treatment through multiple pathways. nih.gov
Antimicrobial Activities of this compound
This compound exhibits notable antimicrobial properties against a range of microorganisms, including bacteria and yeasts. nih.govnih.gov Its efficacy has been particularly studied against Helicobacter pylori, a bacterium linked to chronic gastritis and gastric cancers. nih.gov 3-BP has demonstrated activity against both antibiotic-susceptible and antibiotic-resistant strains of H. pylori. nih.gov
The minimal inhibitory concentrations (MICs) for 3-BP against H. pylori were found to range from 32 to 128 μg/mL, with minimal bactericidal concentrations (MBCs) for all tested strains at 128 μg/mL. nih.gov Time-killing assays revealed a concentration- and time-dependent bactericidal effect. nih.gov Furthermore, checkerboard assays showed a synergistic or additive interaction when 3-BP was combined with conventional antibiotics such as amoxicillin, tetracycline, and clarithromycin (B1669154). nih.gov
Beyond its antibacterial action, 3-BP has also been identified as a highly selective antimicrobial agent against certain yeasts, including those from the Candida and Saccharomyces genera. nih.gov
**Table 4: Antimicrobial Activity of this compound against *Helicobacter pylori***
| Parameter | Finding |
|---|---|
| Minimal Inhibitory Concentration (MIC) | 32 - 128 μg/mL nih.gov |
| Minimal Bactericidal Concentration (MBC) | 128 μg/mL for all tested strains nih.gov |
| Time-Killing Assay | Concentration- and time-dependent bactericidal activity nih.gov |
| Combination with Antibiotics | Synergistic/additive interaction with amoxicillin, tetracycline, and clarithromycin nih.gov |
Antifungal Efficacy (e.g., Cryptococcus neoformans)
3-Bromopyruvic acid (3-BP) has demonstrated significant antifungal activity against the human pathogen Cryptococcus neoformans, an encapsulated yeast that can cause life-threatening meningitis. nih.gov Research has shown that 3-BP is a promising anticryptococcal agent due to its high toxicity toward this fungus. nih.gov The growth inhibition of 110 strains of various fungi was tested, and C. neoformans was found to be particularly susceptible, exhibiting a low Minimal Inhibitory Concentration (MIC). nih.gov
The fungicidal activity of 3-BP against C. neoformans is linked to several mechanisms. nih.govnih.gov A primary factor is the high intracellular accumulation of the compound within the fungal cells. nih.gov This accumulation leads to a rapid and drastic decrease in intracellular ATP levels, which is a key component of the main fungicidal mechanism. nih.govresearchgate.net Furthermore, 3-BP treatment results in a reduction of intracellular glutathione levels. nih.govnih.gov Studies also suggest that 3-BP may induce morphological alterations in C. neoformans cells and potentially initiate programmed cell death through a mitochondrial pathway. nih.gov Another advantageous property of 3-BP is its ability to bypass the Pleiotropic Drug Resistance (PDR) network in yeast, which often confers resistance to other antifungal agents. nih.gov
**Table 1: In Vitro Antifungal Activity of 3-Bromopyruvic Acid Against *Cryptococcus neoformans***
| Parameter | Value | Reference |
|---|---|---|
| Minimal Inhibitory Concentration (MIC) | 0.12 - 0.15 mM | nih.gov |
| Minimal Inhibitory Concentration (MIC) | 0.12 - 0.2 mmol l⁻¹ | researchgate.net |
Antibacterial Efficacy (e.g., Staphylococcus aureus)
In the context of rising antibacterial resistance, 3-Bromopyruvic acid has been identified as a compound with potent and selective bactericidal activity against Staphylococcus aureus. nih.govresearchgate.net This efficacy extends to various human and veterinary strains, including multi-drug-resistant isolates such as methicillin-resistant S. aureus (MRSA). nih.govresearchgate.net The active concentrations of 3-BP required to kill S. aureus are comparable to those effective against cancer cells. nih.gov
The antibacterial action of 3-BP is notable for its ability to eliminate even metabolically inactive cells. nih.govresearchgate.net Research has shown that its efficacy is enhanced under conditions that promote the fermentative metabolism of S. aureus (anaerobiosis) or increase the stability of 3-BP itself (acidic pH). nih.gov Beyond its effect on planktonic, or free-floating, bacteria, 3-BP has also demonstrated the ability to disrupt pre-formed S. aureus biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. nih.govresearchgate.net Furthermore, studies have indicated a synergistic effect when 3-BP is combined with the antibiotic gentamicin. nih.govresearchgate.net In contrast to its strong activity against S. aureus, 3-BP showed no significant activity against other critical pathogens like Enterococcus faecium, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp. nih.gov
**Table 2: Antibacterial Profile of 3-Bromopyruvic Acid Against *Staphylococcus aureus***
| Activity | Details | Reference |
|---|---|---|
| Bactericidal Action | Effective against S. aureus, including MRSA strains. | nih.govresearchgate.net |
| Biofilm Disruption | Disrupts pre-formed S. aureus biofilms. | nih.govresearchgate.net |
| Synergism | Shows synergistic activity with gentamicin. | nih.govresearchgate.net |
| Selective Activity | Potent against S. aureus with no relevant activity against several other ESKAPE pathogens. | nih.gov |
Pharmacology and Delivery Strategies for 3 Bromopyruvic Acid Hydrate
Pharmacokinetic Considerations
The therapeutic application of 3-Bromopyruvic acid (3-BP) is significantly influenced by its pharmacokinetic profile, which is characterized by inherent instability under physiological conditions and rapid inactivation. Understanding these factors is crucial for the development of effective delivery strategies.
Half-Life and Stability at Physiological Conditions
3-Bromopyruvic acid is known for its limited stability in aqueous solutions, particularly at physiological pH and temperature. Research has shown that at a physiological temperature of 37°C and a pH of 7.4, 3-BP has a short half-life of approximately 77 minutes. researchgate.net This inherent instability is attributed to the presence of an electronegative bromo group, which increases the reactivity of the adjacent carbonyl carbon, making the molecule susceptible to nucleophilic attack and subsequent degradation. researchgate.net The primary degradation product of 3-BP in aqueous environments is 3-hydroxypyruvate. researchgate.net This rapid decay has significant implications for its administration and underscores the need for formulations that can protect the compound until it reaches its target.
Factors Influencing Stability (e.g., pH)
The stability of 3-Bromopyruvic acid is highly dependent on the pH of its environment. Studies have demonstrated that a lower pH enhances the stability of 3-BP, thereby increasing its half-life. For instance, at a pH of 7.0, the half-life of 3-BP is approximately 160 minutes, which is longer than its half-life at the more alkaline physiological pH of 7.4. researchgate.net This stability is further extended in more acidic conditions, with a half-life of up to 7 hours at a pH range of 6.5-7.0. researchgate.net This pH-dependent stability is a critical consideration, as the extracellular environment of many tumors is known to be more acidic than that of normal tissues.
| pH | Approximate Half-Life (minutes) |
|---|---|
| 7.4 | 77 |
| 7.0 | ~160 |
| 6.5-7.0 | Up to 420 |
Inactivation by Thiol Groups (Glutathione and Proteins)
A major route of inactivation for 3-Bromopyruvic acid in the body is its reaction with thiol groups, which are present in molecules such as the antioxidant glutathione (B108866) (GSH) and various proteins. nih.gov 3-BP is a potent alkylating agent that readily reacts with the sulfhydryl moiety of cysteine residues. dovepress.com
The reaction with glutathione is a significant detoxification pathway. nih.gov 3-BP and GSH can form a 1:1 S-conjugate, a reaction that occurs both extracellularly and intracellularly. nih.gov This conjugation is a primary reason for the observed depletion of cellular glutathione levels upon exposure to 3-BP and can contribute to chemoresistance in tumors with high glutathione concentrations. nih.govnih.gov The rapid and efficient inactivation by abundant thiols in the bloodstream and normal tissues limits the bioavailability of systemically administered free 3-BP.
Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) presents a significant obstacle for the treatment of central nervous system tumors. Current research indicates that 3-Bromopyruvic acid, in its free form, is unable to cross the blood-brain barrier. nih.gov This impermeability severely restricts its potential use for treating brain cancers and metastases. Consequently, strategies to overcome this limitation are a key focus in the development of 3-BP-based therapies for neurological malignancies.
Enhanced Permeability and Retention (EPR) Effect Considerations
The Enhanced Permeability and Retention (EPR) effect is a phenomenon characteristic of many solid tumors, where leaky vasculature and poor lymphatic drainage lead to the accumulation of macromolecules. However, due to its small molecular size, 3-Bromopyruvic acid does not benefit from the EPR effect. nih.gov Its low molecular weight allows it to not only enter tumor tissue but also to be cleared from it rapidly. nih.gov This lack of retention within the tumor microenvironment can diminish its therapeutic efficacy. Therefore, strategies to increase the effective molecular size of 3-BP are necessary to exploit the EPR effect for improved tumor targeting and retention. nih.gov
Advanced Delivery Systems for 3-Bromopyruvic Acid Hydrate (B1144303)
To overcome the pharmacokinetic challenges associated with 3-Bromopyruvic acid, various advanced delivery systems have been explored. These strategies aim to protect the drug from premature degradation and inactivation, prolong its circulation time, and enhance its accumulation at the tumor site.
Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Encapsulating 3-BP within liposomes can shield it from thiol-containing molecules in the bloodstream, thereby increasing its stability and circulation half-life. nih.govdovepress.com Furthermore, liposomal formulations can be designed to improve the permeability of 3-BP into tumor cells and have been shown to enhance its cytotoxic effects compared to the free drug. dovepress.com Targeted liposomes, which are surface-modified with ligands such as folate, can further improve tumor-specific delivery. nih.gov
Polymeric Nanoparticles: Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), have been investigated for the formulation of nanoparticles to deliver 3-BP. researchgate.net These polymeric nanoparticles can encapsulate the drug, offering protection from the biological environment and providing a means for controlled and sustained release. researchgate.net This approach can help in maintaining therapeutic concentrations of the drug at the tumor site for an extended period.
Inorganic Nanoparticles: Inorganic nanoparticles, such as gold nanoparticles, have also been explored as carriers for 3-BP. researchgate.net These systems can be engineered for targeted delivery and may offer additional therapeutic modalities, such as photothermal therapy, in conjunction with the chemotherapeutic action of 3-BP.
Cubosomes: Cubosomes are lipid-based nanoparticles with a unique cubic liquid crystalline internal structure. They have been investigated as a carrier for 3-BP, with studies showing that folic acid-modified cubosomes can enhance tumor-targeted delivery and exhibit potent antitumor activity. semanticscholar.org
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) to 3-BP or to its carrier system (e.g., PEGylated liposomes) is a common strategy to prolong its circulation time. nih.gov The hydrophilic PEG layer creates a steric barrier that reduces recognition and uptake by the reticuloendothelial system, thereby decreasing clearance and increasing the likelihood of tumor accumulation. nih.gov
| Delivery System | Rationale and Advantages |
|---|---|
| Liposomes | Protects 3-BP from inactivation, improves stability and permeability, allows for targeted delivery. nih.govdovepress.comdovepress.com |
| Polymeric Nanoparticles (e.g., PLGA) | Provides controlled and sustained release, protects the drug from degradation. researchgate.net |
| Inorganic Nanoparticles (e.g., Gold) | Enables targeted delivery and potential for combination therapies. researchgate.net |
| Cubosomes | Enhances tumor-targeted delivery, particularly when surface-modified. semanticscholar.org |
| PEGylation | Prolongs circulation half-life by reducing clearance. nih.gov |
Liposomal Formulations
Liposomal formulations represent a significant strategy to enhance the therapeutic potential of 3-bromopyruvic acid (3-BP). nih.gov As a small molecule, unformulated 3-BP can be rapidly inactivated in the bloodstream by thiol-containing molecules like glutathione and may not be retained effectively within tumor tissues. nih.govresearchgate.net Encapsulating 3-BP within liposomes, which are microscopic vesicles composed of a lipid bilayer, can protect it from premature degradation, improve its pharmacokinetic profile, and facilitate better retention within the tumor microenvironment. nih.govdovepress.com This encapsulation can help overcome some of the challenges associated with the systemic delivery of crude 3-BP. nih.gov Research has shown that liposomal formulations of 3-BP can have a more potent cytotoxic effect compared to the unformulated drug, particularly at lower concentrations. dovepress.com
Targeted Liposomes (e.g., Folate, Transferrin Ligands)
To further enhance tumor specificity, liposomes can be decorated with targeting ligands that bind to receptors overexpressed on the surface of cancer cells. nih.govresearchgate.net This active targeting approach aims to increase the concentration of the encapsulated drug at the tumor site, thereby improving efficacy while minimizing off-target effects. researchgate.net
Folate Receptor Targeting: The folate receptor is frequently overexpressed in various types of cancer cells. nih.gov By attaching folic acid or its derivatives to the surface of 3-BP-loaded liposomes, these nanocarriers can selectively bind to and be internalized by cancer cells via folate receptor-mediated endocytosis. nih.govnih.gov This strategy has been shown to significantly increase the cellular uptake and cytotoxicity of encapsulated drugs in tumor cells compared to non-targeted liposomes. nih.gov
Transferrin Receptor Targeting: The transferrin receptor (TfR) is another attractive target for cancer therapy, as its expression is often upregulated in rapidly dividing cancer cells to meet their high demand for iron. mdpi.com Transferrin (Tf), the natural ligand for this receptor, can be conjugated to the surface of liposomes. mdpi.com These Tf-targeted liposomes can then deliver their 3-BP payload more specifically to cancer cells expressing high levels of TfR. nih.gov
Other ligands, such as those targeting the epidermal growth factor receptor (EGFR), have also been explored to improve the targeted delivery of liposomal 3-BP. dovepress.com Studies using an ovarian tumor spheroid model demonstrated that EGFR-targeted liposomes could effectively deliver 3-BP. dovepress.com
| Targeting Ligand | Receptor Target | Rationale for Use with 3-BP Liposomes | Key Findings |
| Folate | Folate Receptor | Overexpressed on many cancer cells, mediating endocytosis of the liposome. nih.govnih.gov | Enhances selective internalization by tumor cells, potentially increasing 3-BP's cytotoxic effect at the target site. nih.govnih.gov |
| Transferrin | Transferrin Receptor (TfR) | Upregulated in proliferating cancer cells to meet increased iron requirements. nih.govmdpi.com | Improves tumor targeting by binding to the highly expressed TfR on cancer cells. nih.gov |
| GE11 Peptide | Epidermal Growth Factor Receptor (EGFR) | Overexpressed in certain cancers, such as ovarian cancer. | EGFR-targeted liposomal 3-BP showed improved permeability and cytotoxicity in an ovarian cancer spheroid model. dovepress.com |
PEGylated Liposomes (Stealth Liposomes)
PEGylation is a widely used technique to improve the systemic circulation time of liposomes. nih.gov It involves attaching polyethylene glycol (PEG) chains to the outer surface of the lipid vesicles. nih.govbiochempeg.com This PEG layer creates a protective hydrophilic shield that sterically hinders the binding of opsonin proteins from the blood, which would otherwise mark the liposomes for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. nih.govbiochempeg.com
These "stealth liposomes" can evade the immune system, leading to a significantly prolonged presence in the bloodstream. nih.govnih.gov The extended circulation time increases the probability of the liposomes accumulating in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. nih.govresearchgate.net The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors allow these long-circulating nanoparticles to extravasate and become trapped in the tumor interstitium. nih.govresearchgate.net By increasing the size of the 3-BP-containing particle, PEGylated liposomes can improve its retention within the tumor, potentially enhancing its therapeutic effect. nih.gov
Nanoparticle-Based Delivery Systems
Nanoparticle-based systems offer a versatile platform for the delivery of therapeutic agents like 3-BP. nih.govmdpi.com These systems can be engineered from a variety of materials, including polymers and inorganic materials, to improve drug solubility, stability, and biodistribution. nih.govmdpi.com By encapsulating or conjugating 3-BP with nanoparticles, it is possible to achieve passive or active tumor targeting, thereby increasing the drug's concentration at the site of action while reducing systemic exposure. nih.gov
Gold Nanoparticles (AuNPs)
Gold nanoparticles (AuNPs) have emerged as promising carriers for drug delivery due to their biocompatibility, ease of synthesis, and tunable surface chemistry. nih.govmdpi.com Their surface can be readily modified to attach therapeutic molecules like 3-BP. nih.gov
Research has demonstrated that covalently linking 3-BP to gold nanoclusters can create a nanodrug with a well-defined structure. nih.gov This approach has been investigated for preventing post-surgical tumor recurrence. nih.gov In addition to acting as a delivery vehicle, AuNPs possess unique optical properties that can be exploited for theranostic applications, such as photothermal therapy, where the nanoparticles generate heat upon laser irradiation to destroy cancer cells. nih.govmdpi.com This creates the potential for a dual-modality treatment, combining the chemotherapeutic action of 3-BP with the photothermal effects of the gold core. nih.gov
Mitochondria-Targeted Nanoparticles
Since a key mechanism of 3-BP involves the inhibition of mitochondrial-bound hexokinase-2 and oxidative phosphorylation, directly delivering the drug to the mitochondria is a highly attractive strategy. nih.govnih.gov Mitochondria-targeted nanoparticles are designed to accumulate within this specific organelle, thereby maximizing the drug's effect on cellular energy metabolism. frontiersin.orgmdpi.com
One common approach involves decorating the nanoparticle surface with mitochondria-targeting ligands, such as the lipophilic triphenylphosphonium (TPP) cation. nih.govfrontiersin.org The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of these positively charged TPP-conjugated nanoparticles within the mitochondria of cancer cells. nih.gov A study developed a TPP-functionalized gold nanoparticle system for delivering 3-BP. nih.gov This targeted construct (T-3-BP-AuNP) demonstrated enhanced anticancer activity compared to both free 3-BP and a non-targeted nanoparticle equivalent. The system was shown to effectively inhibit glycolysis and disrupt mitochondrial oxidative phosphorylation. nih.gov
| Nanoparticle Type | Targeting Strategy | Rationale | Key Research Findings |
| Gold Nanoparticles (AuNPs) | Surface Conjugation | Biocompatible carrier with tunable surface for attaching 3-BP. nih.govnih.gov Offers potential for combined chemo- and photothermal therapy. nih.gov | 3-BP-conjugated gold nanoclusters were effective in preventing postsurgical tumor recurrence in mouse models. nih.gov |
| Mitochondria-Targeted Nanoparticles | Triphenylphosphonium (TPP) Ligands | TPP cations are drawn to the negative membrane potential of mitochondria, concentrating the nanoparticle at the target site. nih.govfrontiersin.org | TPP-decorated gold nanoparticles carrying 3-BP showed enhanced anticancer activity and greater disruption of cancer cell metabolism compared to non-targeted versions. nih.gov |
Microencapsulation (e.g., Beta-Cyclodextrin)
Microencapsulation provides another avenue for the systemic delivery of 3-BP. This technique involves entrapping the drug within a carrier matrix, such as cyclodextrins.
Beta-cyclodextrins (β-CD) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. mdpi.com This structure allows them to form inclusion complexes with various "guest" molecules, like 3-BP, effectively encapsulating them. mdpi.comnih.gov The formation of such a complex can enhance the solubility and stability of the guest molecule. nih.govmdpi.com
A study investigating the systemic delivery of 3-BP for pancreatic cancer used a formulation where 3-BP was microencapsulated in a complex with β-cyclodextrin. nih.gov The encapsulation was achieved by adding 3-BP to a solution of β-CD, followed by sonication and lyophilization. nih.gov This microencapsulated formulation (β-CD–3-BP) demonstrated strong anticancer effects in an orthotopic xenograft mouse model of pancreatic cancer. nih.gov The study highlighted microencapsulation with β-CD as a promising step toward achieving a systemically deliverable form of 3-BP. nih.gov
Other Novel Formulations (e.g., Wafer, Aerosol, Conjugates)
Beyond nanoparticle and liposomal formulations, research has explored other innovative delivery methods for 3-bromopyruvic acid (3-BrPA) to enhance its therapeutic potential. These include locally implanted wafers, inhalable aerosols for targeted lung delivery, and molecular conjugates designed to improve cellular uptake and specificity.
Wafers
For localized treatment of tumors, particularly glioblastoma, biodegradable wafers have been developed to deliver 3-BrPA directly to the tumor site. This method is designed to bypass the blood-brain barrier, a significant obstacle for systemically administered 3-BrPA. nih.govnih.gov Researchers have incorporated 3-BrPA into wafers made from a poly(carboxyphenoxy-propane):sebacic acid anhydride (B1165640) (pCPP:SA) polymer matrix. nih.govnih.gov These wafers are designed to be implanted in the tumor resection cavity following surgery, where they slowly release the drug over an extended period. nih.gov
This approach offers several advantages over systemic administration, including concentrating the therapeutic agent locally at the tumor site, which can increase efficacy while avoiding systemic toxicity. nih.gov In a rodent glioma model, animals treated with a 5% 3-BrPA wafer showed a significant increase in survival compared to control groups. nih.gov The combination of the 3-BrPA wafer with oral temozolomide (B1682018) (TMZ) demonstrated a synergistic effect, leading to significantly increased survival compared to either treatment alone. nih.gov
Table 1: Efficacy of 3-BrPA Wafer in a Rodent Glioma Model
| Treatment Group | Median Survival | Statistical Significance vs. Control | Key Finding |
|---|---|---|---|
| Control | Not specified | N/A | Baseline survival |
| 5% 3-BrPA Wafer | Significantly increased | P = .0027 | Monotherapy shows efficacy nih.gov |
| 5% 3-BrPA Wafer + TMZ | Significantly increased over either therapy alone | Not specified | Synergistic effect with standard chemotherapy nih.gov |
| 5% 3-BrPA Wafer + TMZ + XRT | 30% long-term survivorship | No statistical difference noted vs. TMZ + XRT | Potential for long-term survival in a combined modality approach nih.gov |
Aerosol
Aerosolized delivery of 3-BrPA has been investigated as a targeted approach for lung cancer chemoprevention and treatment. nih.govaacrjournals.org This method allows for direct administration to the lungs, aiming to maximize drug concentration in the target tissue while minimizing systemic exposure and associated toxicities. nih.gov Studies in a mouse lung tumor model induced by benzo(a)pyrene showed that aerosolized 3-BrPA significantly decreased both tumor multiplicity and tumor load. nih.govaacrjournals.org
A key finding from this research was that while oral gavage of 3-BrPA also reduced tumor load effectively, it was associated with liver toxicity. nih.gov In contrast, the aerosolized formulation achieved comparable efficacy in tumor reduction without evidence of liver toxicity, highlighting its potential as a safer administration route for lung-related malignancies. nih.govaacrjournals.org The mechanism of action in the lungs was linked to the induction of apoptosis, as indicated by increased staining for cleaved caspase-3. nih.govaacrjournals.org
Table 2: Comparison of Aerosol vs. Oral Gavage Delivery of 3-BrPA in a Mouse Lung Tumor Model
| Delivery Method | Dose | Tumor Multiplicity Reduction | Tumor Load Reduction | Liver Toxicity |
|---|---|---|---|---|
| Oral Gavage | 20 mg/kg | 58% | 83% | Mild toxicity observed nih.govaacrjournals.org |
| Aerosol | 10 mg/mL | 49% | 80% | No toxicity observed nih.govaacrjournals.org |
Conjugates
Drug conjugation involves linking a therapeutic agent to another molecule, such as an antibody, a polymer, or a small molecule, to improve its delivery, stability, or targeting. nih.govmdpi.com For 3-BrPA, various conjugation strategies have been considered to overcome its limitations. nih.gov
Small Molecule Conjugates: A conjugate of 3-BrPA with perillyl alcohol has been developed. This formulation was designed to create an analog that does not depend on the monocarboxylate transporter 1 (MCT1) for cellular uptake, potentially overcoming resistance in some tumor cells. nih.gov
Glutathione Conjugates: It has been observed that 3-BrPA reacts directly with glutathione (GSH) in a 1:1 ratio to form an S-conjugate. nih.gov This reaction occurs both in the absence of cells and intracellularly and appears to be a primary reason for the depletion of cellular GSH levels in cells treated with 3-BrPA. nih.gov While this is a naturally occurring conjugation, understanding this interaction is crucial for its pharmacological profile.
Antibody-Drug Conjugates (ADCs): Although specific ADCs for 3-BrPA are not extensively detailed in the provided literature, the ADC concept is a highly relevant strategy. mdpi.comyoutube.com ADCs use a monoclonal antibody to specifically target a surface antigen on cancer cells, delivering a potent cytotoxic payload directly to the tumor. mdpi.com This approach could enhance the therapeutic index of 3-BrPA by directing it specifically to cancer cells and reducing exposure to healthy tissues. mdpi.comyoutube.com
Impact of Delivery Systems on Bioavailability and Efficacy
The development of advanced delivery systems is critical for translating the potent in vitro anticancer activity of 3-BrPA into effective and safe clinical applications. nih.govnih.gov These systems are designed to improve the compound's bioavailability, modulate its pharmacokinetic profile, and ultimately enhance its therapeutic efficacy. nih.govnih.govmdpi.com
The oral bioavailability of many drugs is limited by the harsh environment of the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium. nih.gov Nanoparticulate drug delivery systems can protect the encapsulated drug from premature degradation. nih.gov For 3-BrPA, which is reactive, encapsulation strategies like microencapsulation in β-cyclodextrin complexes serve to shield the molecule, potentially allowing for safer systemic administration. nih.govresearchgate.net This formulation was shown to be effective in a pancreatic cancer model without the lethal toxicity observed with free 3-BrPA, indicating improved bioavailability at the tumor site relative to systemic exposure. nih.gov The properties of nanoparticles, such as size and surface characteristics, play a crucial role in their interaction with biological barriers and can be tailored to optimize drug absorption and bioavailability. nih.gov
Efficacy is profoundly impacted by the ability of a delivery system to overcome biological barriers and achieve therapeutic concentrations at the target site. nih.gov A major limitation for using 3-BrPA to treat brain tumors is its inability to cross the blood-brain barrier. nih.govnih.gov The use of intracranial biodegradable wafers completely bypasses this barrier, delivering 3-BrPA directly to glioma cells. nih.govnih.gov This localized delivery resulted in significantly increased survival in animal models, demonstrating a dramatic enhancement of efficacy for this specific application. nih.gov
Furthermore, delivery systems like nanoparticles can improve cellular uptake and help overcome mechanisms of drug resistance. researchgate.net Conjugating 3-BrPA to targeting moieties, such as antibodies or ligands for cell surface receptors, represents a strategy to further boost efficacy by ensuring the cytotoxic agent is delivered preferentially to cancer cells. nih.govresearchgate.net By increasing the efficiency and specificity of delivery, these advanced formulations can help maximize the therapeutic potential of 3-BrPA while minimizing its associated toxicities. researchgate.net
Derivatives and Structure Activity Relationships of 3 Bromopyruvic Acid Hydrate
Synthesis and Characterization of 3-Bromopyruvic Acid Hydrate (B1144303) Derivatives
The synthesis of 3-BP derivatives often involves modifying its carboxylic acid or keto groups to create new chemical entities. A notable example is the synthesis of a series of hydrazone derivatives. These compounds are typically prepared through the condensation reaction of 3-BP with various hydrazides. The resulting chemical structures are then rigorously characterized to confirm their identity and purity. Standard analytical techniques employed for this purpose include Fourier-transform infrared (FT-IR) spectroscopy, proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis (CHN). nih.gov
Another approach involves the creation of prodrugs to improve the delivery and stability of 3-BP. For instance, a dipeptide prodrug, 3-BrPA-L-Val-L-Ile, has been synthesized. nih.gov Such strategies aim to mask the reactive nature of 3-BP until it reaches the target site, potentially enhancing its therapeutic window. The characterization of these more complex derivatives requires advanced analytical methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to confirm their structure and purity. nih.gov
Evaluation of Cytotoxic Activities of Derivatives
The primary goal of synthesizing 3-BP derivatives is often to develop more potent anticancer agents. nih.gov The cytotoxic effects of these new compounds are evaluated against various human cancer cell lines. For example, a series of hydrazone derivatives of 3-BP were tested for their ability to inhibit the growth of lung (A549), breast (MDA-MB-231), colon (SW1116), and liver (HepG2) cancer cells. nih.gov
Among the synthesized compounds, one derivative, designated as 3b, demonstrated particularly promising cytotoxic activity, in some cases exceeding that of the parent compound, 3-BP. nih.gov To assess the selectivity of these derivatives, their effects are also investigated on non-tumorigenic cell lines, such as the normal breast cell line MCF-10A. nih.gov This comparative analysis is crucial for identifying derivatives that are more toxic to cancer cells than to healthy cells.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of a 3-BP Derivative (3b) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| A549 | Lung | 16.3 |
| MDA-MB-231 | Breast | 19.1 |
| SW1116 | Colon | 27.8 |
| HepG2 | Liver | 14.5 |
Data sourced from a study on hydrazone derivatives of 3-bromopyruvate. nih.gov
Molecular Docking Studies with Metabolic Regulatory Enzymes
3-Bromopyruvic acid is known to exert its anticancer effects by inhibiting key enzymes in cellular metabolism, particularly those involved in glycolysis. nih.govnih.gov To understand if and how its derivatives interact with these targets, computational molecular docking studies are performed. These in silico investigations predict the binding affinity and interaction patterns of the derivatives with metabolic enzymes like hexokinase II (HK II), a primary target of 3-BP. nih.govnih.gov
Studies have shown that derivatives of 3-BP can exhibit a higher affinity for HK II than 3-BP itself. nih.gov For instance, the binding energies of novel hydrazone derivatives were found to be greater than that of the parent compound, suggesting a stronger interaction with the enzyme's active site. nih.gov In silico analyses have also been conducted on derivatives such as dibromopyruvate (DBPA) and propionic acid (PA), which similarly displayed a potentially better binding strength to key metabolic enzymes compared to 3-BP. nih.govresearchgate.net These findings help in rationalizing the observed cytotoxic activities and guide the design of more effective enzyme inhibitors.
Table 2: Comparative Binding Energies from Molecular Docking with Hexokinase II (HK II)
| Compound | Predicted Binding Energy (kcal/mol) |
|---|---|
| 3-Bromopyruvic acid (3-BP) | (Reference Value) |
| Hydrazone Derivatives | Greater than 3-BP |
This table represents qualitative findings from docking studies, indicating a higher affinity for the derivatives. nih.gov
Drug-Likeness and Pharmacokinetic Prediction of Derivatives
These predictive models assess compounds based on criteria such as Lipinski's rule of five, which helps to forecast oral bioavailability. nih.govresearchgate.net Analyses of 3-BP derivatives, including DBPA, PA, and various hydrazone analogues, have indicated that these agents show desirable drug-like characteristics. nih.govnih.govresearchgate.net For example, predictions made using platforms like SwissADME suggest that certain derivatives are suitable candidates for development as orally potent inhibitors. nih.gov These computational screenings are essential for prioritizing which derivatives should proceed to more intensive preclinical testing.
Development of Novel Antineoplastic Agents from 3-Bromopyruvic Acid Hydrate Analogues
The synthesis and evaluation of 3-BP analogues represent a strategic approach to developing novel antineoplastic agents. nih.govoatext.com By modifying the core structure of 3-BP, researchers aim to create compounds with enhanced potency and better pharmacological profiles. nih.gov The development of derivatives with superior cytotoxic activity against a range of cancer cell lines, as seen with certain hydrazone derivatives, underscores the potential of this strategy. nih.gov
Furthermore, molecular docking studies that predict stronger binding to key metabolic targets, coupled with favorable drug-likeness and pharmacokinetic predictions, provide a strong rationale for their continued development. nih.govnih.gov These findings collectively suggest that analogues of this compound are promising candidates for optimization and could lead to the identification of new, effective therapeutic agents for cancer treatment. nih.govnih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 3-Bromopyruvic acid | 3-BP |
| This compound | - |
| Dibromopyruvate | DBPA |
| Propionic acid | PA |
| 3-BrPA-L-Val-L-Ile | - |
Analytical and Synthetic Methodologies for 3 Bromopyruvic Acid Hydrate
Chemical Synthesis Procedures
The synthesis of 3-bromopyruvic acid typically involves the bromination of pyruvic acid. A common laboratory-scale procedure begins by dissolving pyruvic acid in a suitable solvent, such as dichloromethane (B109758), in a reaction flask. chemicalbook.com A catalytic amount of concentrated sulfuric acid is often added to facilitate the reaction. chemicalbook.com
Elemental bromine is then added dropwise to the stirred solution over several hours. chemicalbook.com The reaction temperature is generally controlled, for instance, between 40-50 °C, to ensure a steady reaction rate and minimize side products. As the reaction proceeds, hydrogen bromide is generated as a byproduct, and a white precipitate of 3-bromopyruvic acid forms. chemicalbook.com After the bromine addition is complete, the mixture is typically stirred for an additional period to ensure the reaction goes to completion. chemicalbook.com
The purification process involves several steps. The crude product is first isolated from the reaction mixture. This can be achieved by diluting the mixture with a non-polar solvent like cyclohexane (B81311) or petroleum ether to further precipitate the product, followed by cooling to induce crystallization. chemicalbook.com The crystals are then collected by filtration. To achieve higher purity, recrystallization from a suitable solvent, such as heated benzene, can be performed. The final step involves washing the purified crystals with a solvent like petroleum ether and drying them under a vacuum to yield the final product. chemicalbook.com
Table 1: Typical Reactants and Conditions for Synthesis of 3-Bromopyruvic Acid
| Role | Compound/Condition | Details |
|---|---|---|
| Starting Material | Pyruvic acid | The organic precursor to be brominated. |
| Brominating Agent | Elemental Bromine (Br₂) | Added dropwise to control the reaction rate. |
| Catalyst | Concentrated Sulfuric Acid | A small amount is used to facilitate the reaction. |
| Solvent | Dichloromethane | Used to dissolve the pyruvic acid. |
| Reaction Temperature | 40-50 °C | Controlled to maintain a steady reaction. |
| Reaction Time | ~3.5 hours for bromine addition, plus ~1 hour of continued stirring. | Varies based on scale and specific conditions. |
| Purification Solvents | Cyclohexane, Petroleum Ether, Benzene | Used for precipitation, washing, and recrystallization. |
Analytical Techniques for Identification and Purity Assessment
A variety of analytical methods are employed to confirm the identity and assess the purity of synthesized 3-bromopyruvic acid hydrate (B1144303). These techniques include spectroscopic analysis, elemental analysis, and chromatography.
Spectroscopic methods are essential for elucidating the molecular structure of 3-bromopyruvic acid and confirming the presence of key functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 3-bromopyruvic acid shows characteristic absorption bands that correspond to its functional groups. These typically include a broad peak for the O-H stretch of the carboxylic acid, strong peaks for the C=O stretches of the ketone and carboxylic acid groups, and peaks corresponding to the C-Br bond. The conformity of an experimental spectrum with a reference spectrum confirms the compound's identity. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For 3-bromopyruvic acid, a characteristic singlet is observed for the two protons of the bromomethyl group (-CH₂Br). chemicalbook.commedchemexpress.com
¹³C-NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Three distinct signals are expected: one for the bromomethyl carbon (-CH₂Br), one for the ketone carbonyl carbon (C=O), and one for the carboxylic acid carbonyl carbon (-COOH). spectrabase.comnih.gov
Table 2: Representative Spectroscopic Data for 3-Bromopyruvic Acid
| Technique | Observed Signal/Peak | Interpretation |
|---|---|---|
| ¹H-NMR | Singlet | Corresponds to the two equivalent protons on the brominated carbon (-CH₂Br). chemicalbook.commedchemexpress.com |
| ¹³C-NMR | 3 distinct signals | Represent the three unique carbon atoms: -C H₂Br, -C =O (ketone), and -C OOH (acid). spectrabase.comnih.gov |
| FT-IR | Characteristic absorption bands | Confirm the presence of O-H (acid), C=O (ketone and acid), and C-Br functional groups. thermofisher.comchemicalbook.com |
Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a sample. For 3-bromopyruvic acid (C₃H₃BrO₃), the theoretical composition can be calculated from its molecular formula and atomic weights. Experimental results from a purified sample are compared against these theoretical values to verify its elemental composition and support purity assessment.
Molecular Formula: C₃H₃BrO₃
Molecular Weight: 166.96 g/mol medchemexpress.com
Based on these values, the theoretical elemental composition is:
Carbon (C): 21.59%
Hydrogen (H): 1.81%
Oxygen (O): 28.75%
Bromine (Br): 47.85%
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of 3-bromopyruvic acid and for its quantification. selleckchem.com Reverse-phase HPLC is a commonly used method. sielc.com
A typical HPLC method involves a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid to ensure the analyte is in its protonated form. sielc.com For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid is used instead of phosphoric acid. sielc.comnih.gov The purity is determined by the relative area of the main peak in the chromatogram. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
3-bromopyruvic acid is a well-known inhibitor of the enzyme hexokinase II (HK II), a key enzyme in the glycolysis pathway. medchemexpress.comnih.gov While enzyme inhibition assays are primarily used to determine the biological activity and potency (e.g., the inhibition constant, Ki) of a compound, they can, in principle, be adapted for quantification. targetmol.com
The principle of such an assay would rely on the concentration-dependent inhibition of HK II by 3-bromopyruvic acid. The rate of the enzymatic reaction, which can be monitored spectrophotometrically, decreases as the concentration of the inhibitor increases. By constructing a standard curve using known concentrations of 3-bromopyruvic acid and measuring the extent of inhibition, the concentration of an unknown sample can be determined. It is a potent inhibitor with a reported Ki of 2.4 mM for glycolysis/hexokinase inhibition. selleckchem.comtargetmol.com
Preparation of Stock Solutions and Stability Enhancement Methods
The preparation of stable stock solutions is critical for obtaining reliable and reproducible results in experimental settings. The stability of 3-bromopyruvic acid is a known challenge, as it is a highly reactive alkylating agent. chemicalbook.comnih.gov
Solvents: 3-bromopyruvic acid is soluble in a variety of solvents. Stock solutions are commonly prepared in dimethyl sulfoxide (B87167) (DMSO) or water. clinisciences.comcaymanchem.com It is also soluble in ethanol (B145695) and phosphate-buffered saline (PBS). caymanchem.com When preparing aqueous solutions, sonication may be required to aid dissolution. targetmol.comclinisciences.com It is noted that moisture-absorbing DMSO can reduce solubility, so the use of fresh, anhydrous DMSO is recommended. selleckchem.com
Storage and Stability: Due to its limited stability, stock solutions should be prepared freshly before use whenever possible. selleckchem.com For short-term storage, solutions can be kept at -20°C for up to one month. medchemexpress.comclinisciences.com For longer-term storage (up to 6 months), it is recommended to store aliquots at -80°C. medchemexpress.comclinisciences.com Aliquoting is crucial to prevent product inactivation from repeated freeze-thaw cycles. clinisciences.com The solid powder form is more stable and should be stored at 4°C or -20°C, sealed and protected from moisture. medchemexpress.comselleckchem.commedchemexpress.com
Table 3: Recommended Solvents and Storage for 3-Bromopyruvic Acid Stock Solutions
| Solvent | Solubility (approx.) | Storage Condition (in Solvent) | Duration |
|---|---|---|---|
| DMSO | 100 mg/mL clinisciences.com | -20°C | 1 month medchemexpress.comclinisciences.com |
| -80°C | 6 months medchemexpress.comclinisciences.com | ||
| Water | 233 mg/mL (with ultrasound) clinisciences.com | -20°C | 1 month medchemexpress.comclinisciences.com |
| -80°C | 6 months medchemexpress.comclinisciences.com | ||
| Ethanol | 16 mg/mL caymanchem.com | -20°C | 1 month medchemexpress.comclinisciences.com |
| -80°C | 6 months medchemexpress.comclinisciences.com | ||
| PBS (pH 7.2) | 5 mg/mL caymanchem.com | -20°C | 1 month medchemexpress.comclinisciences.com |
| -80°C | 6 months medchemexpress.comclinisciences.com |
Advanced Research Avenues and Future Directions for 3 Bromopyruvic Acid Hydrate
Investigating DNA Damage and Repair Mechanisms
Beyond its well-documented role as a metabolic inhibitor, 3-bromopyruvic acid (3-BrPA) is also under investigation for its capacity to induce DNA damage. Research indicates that at certain concentrations, 3-BrPA can lead to the generation of reactive oxygen species (ROS). mdpi.commdpi.com This increase in ROS can induce oxidative stress, which in turn is a known cause of both single- and double-strand DNA breaks. mdpi.com
Studies in both yeast and human cancer cells have provided evidence that 3-BrPA treatment can trigger the phosphorylation of histone H2A.X, a sensitive marker for DNA breaks. mdpi.com The presence of these breaks has been directly confirmed using methods like the comet assay. researchgate.net This induction of DNA damage activates cellular DNA damage checkpoint pathways, which can slow down cell cycle progression to allow for repair. mdpi.com Consequently, repair mechanisms such as Base Excision Repair (BER), which typically respond to oxidative DNA damage, are activated. researchgate.net The investigation into these mechanisms suggests that 3-BrPA's cytotoxicity may not only stem from energy depletion but also from a direct assault on genomic integrity, a finding that could be pivotal for designing future anticancer therapies. mdpi.com
| Mechanism | Observed Effect | Cellular Consequence | Supporting Evidence |
|---|---|---|---|
| Reactive Oxygen Species (ROS) Generation | Increased intracellular ROS levels. | Induces oxidative stress, leading to DNA lesions. mdpi.com | Studies in multiple cancer cell lines. |
| DNA Strand Breaks | Formation of both single- and double-strand breaks. researchgate.net | Activation of DNA damage response pathways. | Comet assays and phosphorylation of H2A.X. mdpi.comresearchgate.net |
| Checkpoint Activation | Slowing of cell cycle progression. mdpi.com | Allows time for cellular repair mechanisms to engage. | Analysis of cell cycle phases (G1, S, G2/M). mdpi.com |
Role in Modulating Specific Signaling Pathways (e.g., PI3K-Akt, c-Myc/TXNIP axis)
The anticancer effects of 3-BrPA are intricately linked to its ability to modulate key signaling pathways that govern cell growth, proliferation, and metabolism. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is one of the most frequently deregulated cascades in human cancers and plays a critical role in promoting aerobic glycolysis. scilit.com While 3-BrPA's direct interaction with this pathway is a subject of ongoing research, its profound impact on glycolysis indirectly affects PI3K/Akt signaling, which is known to upregulate glucose transporters and activate glycolytic enzymes. Some studies have shown that 3-BrPA can induce apoptosis through the Akt signaling pathway in certain cancer cells. mdpi.com
A more defined mechanism has been identified in its modulation of the c-Myc/TXNIP axis. The transcription factor c-Myc is often highly expressed in aggressive cancers and promotes aerobic glycolysis by increasing the expression of Hexokinase 2 (HK2), a key glycolytic enzyme. Thioredoxin-interacting protein (TXNIP), on the other hand, acts as a suppressor of glucose consumption. Research has demonstrated that 3-BrPA can downregulate the expression of c-Myc and HK2 while upregulating TXNIP expression in certain cancer cells, such as triple-negative breast cancer (TNBC). This targeted modulation effectively inhibits glycolysis, suppresses ATP generation, and induces mitochondria-mediated apoptosis, highlighting a specific molecular mechanism for its anti-tumor activity. nih.gov
Research on Cancer Stem Cells and Metastasis Prevention
A significant challenge in cancer therapy is the presence of cancer stem cells (CSCs) and the process of metastasis. Emerging research suggests that 3-BrPA may be effective in targeting these critical aspects of cancer progression. By targeting the fundamental metabolic process of glycolysis, on which many aggressive cancer cells and potentially CSCs heavily rely, 3-BrPA shows promise in eradicating these resilient cell populations.
Furthermore, studies have investigated the role of 3-BrPA in preventing metastasis, the process by which cancer spreads to other parts of the body. Research on metastatic prostate cancer cells has shown that 3-BrPA can effectively suppress cell migration, motility, and invasion. It has also been observed to inhibit the epithelial-mesenchymal transition (EMT), a key process by which cancer cells gain migratory and invasive properties. These findings suggest that by disrupting the energy supply and cellular machinery required for cell movement, 3-BrPA could serve as a potential agent to reduce or prevent the metastatic spread of cancer.
Exploration in Other Disease Models (e.g., Parkinson's Disease)
While the primary focus of 3-BrPA research has been in oncology, its mechanism as a potent glycolysis inhibitor provides a rationale for its exploration in other diseases characterized by metabolic dysfunction. Parkinson's disease (PD), a progressive neurodegenerative disorder, is increasingly understood to involve significant metabolic disturbances, including impaired glycolysis and mitochondrial dysfunction within neurons. The loss of dopaminergic neurons in the substantia nigra, a hallmark of PD, has been linked to cellular energy failure.
Given that PD pathology involves defects in cellular bioenergetics, a compound like 3-BrPA that directly targets energy metabolism presents a theoretical avenue for investigation. For instance, mutations in genes encoding for crucial glycolysis enzymes, such as phosphoglycerate kinase 1, have been associated with an increased susceptibility to PD. Although direct studies of 3-BrPA in PD models are not yet prevalent, the established link between impaired glycolysis and neurodegeneration suggests that modulating this pathway could be a future research direction. This exploration remains a nascent but potentially significant area for future study.
Clinical Translation Challenges and Strategies
Despite promising preclinical results, the translation of 3-BrPA into a standard clinical therapy faces several significant hurdles. These challenges range from its chemical properties and resulting side effects to the development of resistance by tumor cells. mdpi.com
One of the primary challenges in the clinical application of unformulated 3-BrPA is its high chemical reactivity. When administered intravenously, it can cause a burning sensation and phlebitis at the injection site. mdpi.com Moreover, 3-BrPA can be rapidly inactivated in the bloodstream through interaction with thiol groups present in molecules like glutathione (B108866) and serum proteins, which can reduce its availability to tumor tissues.
To mitigate these issues, researchers are exploring various formulation strategies. Encapsulating 3-BrPA within nanocarriers, such as liposomes or polyethylene (B3416737) glycol (PEG), is a promising approach. Such formulations could protect the compound from premature inactivation, prevent venous irritation, improve its pharmacokinetic profile, and potentially enhance its delivery to tumor sites. mdpi.com
The efficacy of 3-BrPA is dependent on its uptake by cancer cells, which is primarily mediated by monocarboxylate transporters (MCTs). Consequently, tumor cells with low expression of MCTs may exhibit inherent resistance to the drug. Another mechanism of resistance involves the intracellular antioxidant system. mdpi.com Cancer cells with high levels of glutathione (GSH) may be able to neutralize 3-BrPA before it can inhibit its enzymatic targets, thereby diminishing its cytotoxic effects. mdpi.com Strategies to overcome resistance could involve combining 3-BrPA with other agents that either upregulate MCT expression or deplete intracellular GSH levels, potentially creating a synergistic anti-cancer effect. nih.gov
| Challenge | Underlying Cause | Proposed Strategy |
|---|---|---|
| Toxicity and Side Effects | High chemical reactivity leading to venous irritation; rapid inactivation by thiols (e.g., glutathione). mdpi.com | Formulation with liposomes or polyethylene glycol (PEG) to protect the compound and improve delivery. |
| Resistance Mechanisms | Low expression of monocarboxylate transporters (MCTs) on cancer cells, limiting uptake. | Combination therapies to upregulate MCTs. |
| Resistance Mechanisms | High intracellular levels of glutathione (GSH) neutralizing the drug. mdpi.com | Co-administration with agents that deplete GSH. nih.gov |
Optimizing Administration Routes
One promising approach involves the microencapsulation of 3-BP. A formulation using β-cyclodextrin (β-CD) has been developed and tested in preclinical models of pancreatic cancer. nih.gov This method is designed to improve the systemic deliverability of 3-BP and has shown a favorable toxicity profile in animal models, suggesting that clinical trials with this formulation should be considered. nih.gov
Nanoparticle-based delivery systems represent another major avenue of investigation. Mitochondria-targeted gold nanoparticles have been engineered to deliver 3-BP directly to the mitochondria of cancer cells. rsc.org These nanoparticles are decorated with both 3-BP and triphenylphosphonium cations, which target the high mitochondrial membrane potential characteristic of cancer cells. rsc.org This strategy not only enhances the anticancer activity of 3-BP compared to the free drug but also allows for combination with photothermal therapy, further increasing its cytotoxic effects. rsc.org
Liposomal formulations are also being explored to improve the pharmacokinetic properties of 3-BP. nih.govdovepress.com Encapsulating 3-BP in liposomes, including polyethylene glycol (PEG) and PEGylated (stealth) liposomes, can protect the drug from inactivation by thiols in the circulation, prevent burning sensations during intravenous infusion, and potentially facilitate its passage across the blood-brain barrier. nih.govdovepress.com Furthermore, targeted liposomes, functionalized with ligands like folate or transferrin, could improve tumor-specific delivery. nih.gov
Novel administration routes are also being considered to bypass the issues of systemic delivery for specific cancer types. For instance, the development of topical creams or ointments containing liposomal 3-BP is being proposed for localized cancers. nih.gov For brain tumors, intranasal administration using perillyl alcohol as a vehicle is another potential strategy to deliver 3-BP directly to the central nervous system. nih.gov
These advanced delivery systems aim to address the primary limitations of free 3-BP, paving the way for its safer and more effective use in a clinical setting.
Table 1: Novel Delivery Systems for 3-Bromopyruvic Acid
| Delivery System | Mechanism | Potential Advantages | Preclinical Model |
|---|---|---|---|
| β-cyclodextrin Microencapsulation | Complexation of 3-BP within a β-cyclodextrin molecule. | Improved systemic deliverability, favorable toxicity profile. | Pancreatic Cancer (orthotopic xenograft mouse model) |
| Mitochondria-Targeted Gold Nanoparticles | Gold nanoparticles decorated with 3-BP and triphenylphosphonium cations to target mitochondrial membrane potential. | Enhanced anticancer activity, potential for combination chemo-photothermal therapy. | In vitro cancer cell lines |
| Liposomal Formulations (including PEGylated) | Encapsulation of 3-BP within lipid bilayers. | Protection from inactivation, prevention of infusion-related side effects, potential to cross the blood-brain barrier. | Proposed for various cancers |
| Topical Creams/Ointments | Formulation of liposomal 3-BP for direct application to localized tumors. | Localized delivery, reduced systemic exposure. | Proposed |
| Intranasal Delivery with Perillyl Alcohol | Use of perillyl alcohol as a vehicle for direct delivery to the central nervous system. | Bypasses the blood-brain barrier for treating brain tumors. | Proposed |
Current and Future Clinical Trials
While preclinical studies have consistently demonstrated the potent anticancer effects of 3-bromopyruvic acid hydrate (B1144303), its transition to human clinical trials has been more cautious. anticancer360.comsciencebasedmedicine.org As of now, the body of evidence from formal, large-scale clinical trials remains limited. sciencebasedmedicine.org Much of the existing human data is anecdotal or from single-patient case studies. sciencebasedmedicine.org
Despite the slow start, the promising results from animal models have spurred plans for more rigorous clinical investigation. sciencebasedmedicine.org For instance, a clinical trial for hepatocellular carcinoma has been initiated, marking a significant step in the formal evaluation of 3-BP's efficacy and safety in a controlled setting. kodiscovery.org The strong preclinical data in pancreatic cancer models has also led to calls for clinical trials in patients with this particularly aggressive disease. nih.govkodiscovery.org
Future clinical trials will likely focus on several key areas. A primary objective will be to establish a safe and effective dosing regimen for systemically administered 3-BP, likely utilizing one of the novel formulations designed to mitigate toxicity. researchgate.net These trials will also aim to identify the cancer types most responsive to 3-BP monotherapy. anticancer360.com
Furthermore, there is a strong rationale for investigating 3-BP in combination with other established cancer therapies. anticancer360.comiiarjournals.org Preclinical evidence suggests that 3-BP can enhance the efficacy of both chemotherapy and radiation therapy. anticancer360.com Therefore, future clinical trials are expected to explore these combination approaches, which could potentially improve patient outcomes and overcome drug resistance. anticancer360.comiiarjournals.org The potential of 3-BP to act as a radiosensitizer is another area of interest for future clinical investigation. anticancer360.comnih.gov
Table 2: Preclinical and Investigational Status of 3-Bromopyruvic Acid
| Cancer Type | Preclinical Findings | Clinical Trial Status |
|---|---|---|
| Hepatocellular Carcinoma | Eradication of tumors in animal models. | Clinical trial enrollment initiated. kodiscovery.org |
| Pancreatic Cancer | Significant reduction in tumor growth in animal models. kodiscovery.orgaacrjournals.org | Proposed, based on strong preclinical evidence. nih.gov |
| Breast Cancer (Triple-Negative) | Demonstrated effectiveness in preclinical studies. anticancer360.com | Investigational. |
| Lung Cancer | Shown to be effective in preclinical models. anticancer360.comkodiscovery.org | Investigational. |
| Melanoma | Induced necrotic cell death in sensitive melanoma cells in vitro. nih.gov | Investigational. |
Mechanistic Elucidation of Low-Energy Electron Interaction
Recent research has delved into the fundamental interactions of 3-bromopyruvic acid hydrate at the sub-molecular level, particularly its response to low-energy electrons. nih.gov This is a crucial area of investigation, as radiation therapy, a cornerstone of cancer treatment, generates large quantities of such electrons within tumor tissues. nih.gov Understanding how 3-BP interacts with these electrons could provide a more complete picture of its anticancer effects and its potential as a radiosensitizer. nih.gov
Studies using a crossed-beam setup to investigate dissociative electron attachment (DEA) to 3-BP in the gas phase have yielded significant insights. nih.govresearchgate.net The primary finding is that the main fragmentation channel upon interaction with low-energy electrons is the formation of a bromide anion (Br⁻). nih.gov This process occurs at very low electron energies, close to 0 eV, and within several resonant features at higher energies. nih.gov
The mechanism of Br⁻ formation is dependent on the electron energy. nih.gov At lower energies, it proceeds through σ* and π* shape resonances, while at higher energies, core-excited resonances are involved. nih.gov A key finding from these studies is that the electron-capture cross-section of 3-BP is significantly increased compared to non-brominated pyruvic acid. nih.gov However, the fragmentation reactions resulting from DEA are also substantially altered. nih.gov
The transient negative ion of 3-BP undergoes fewer fragmentation reactions than that of pyruvic acid. nih.gov This suggests that 3-BP could potentially act by modifying the electron-transport chains within oxidative phosphorylation. nih.gov This line of research supports the hypothesis that 3-BP's bromine atom makes it highly reactive towards low-energy electrons, which could contribute to its anticancer activity, particularly when used in conjunction with radiation therapy. nih.gov
Integration with Emerging Cancer Therapies
The therapeutic potential of this compound is not limited to its use as a standalone agent. A growing body of research points to its ability to work synergistically with other cancer treatments, including emerging therapies that are reshaping the landscape of oncology.
The integration of 3-BP with targeted therapies is another promising avenue. For instance, in FLT3-mutated acute myeloid leukemia (AML), which exhibits heightened glycolytic activity, resistant cells have shown sensitivity to glycolytic inhibitors like a 3-BP derivative. mdpi.com This suggests that a combination of FLT3 tyrosine kinase inhibitors with glycolytic blockade by 3-BP could be a powerful strategy to overcome treatment resistance. mdpi.com
While direct studies are still emerging, the mechanism of action of 3-BP suggests a strong potential for combination with immunotherapies. Immune checkpoint inhibitors, which unleash the body's own immune system to fight cancer, have revolutionized treatment for many malignancies. mdpi.com However, their efficacy can be limited in some patients. mdpi.com By inducing a more immunogenic form of cell death and altering the tumor microenvironment, 3-BP could potentially enhance the response to these agents.
Similarly, the field of CAR-T cell therapy, which involves genetically engineering a patient's T cells to recognize and attack their cancer, could also benefit from integration with 3-BP. nih.govmdpi.com The hostile, nutrient-poor tumor microenvironment can hamper the effectiveness and persistence of CAR-T cells. nih.gov By targeting the metabolic pathways that contribute to this immunosuppressive environment, 3-BP could potentially improve the efficacy of CAR-T cell therapies, particularly in solid tumors. nih.govmdpi.com
Future research will undoubtedly focus on elucidating the optimal ways to combine 3-BP with these and other emerging cancer therapies to create more potent and durable anticancer regimens.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-fluorouracil |
| Daunorubicin (B1662515) |
| Mitoxantrone |
| Perillyl alcohol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
